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1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Documentation Hub

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  • Product: 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
  • CAS: 1016723-17-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Abstract In the landscape of modern organic synthesis and drug development, bifunctional building blocks are the cornerstone of modular assembly. 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern organic synthesis and drug development, bifunctional building blocks are the cornerstone of modular assembly. 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone) is a highly versatile intermediate characterized by its dual-reactive nodes: an enolizable, electrophilic methyl ketone and a nucleophile-susceptible 2-chloroallyl ether. This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating protocol for its synthesis, and maps its divergent synthetic pathways for advanced chemical research.

Structural Paradigm and Physicochemical Properties

The molecular architecture of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one seamlessly integrates a para-substituted acetophenone core with a 2-chloroallyl moiety. This specific juxtaposition is highly strategic. The electron-withdrawing nature of the ketone stabilizes the aromatic system, while the ether linkage provides a flexible tether to the reactive allylic chloride.

Understanding the physicochemical properties of this molecule is critical for predicting its behavior in biphasic reaction systems, its solubility profiles, and its potential as a fragment in drug discovery (FBDD).

Table 1: Quantitative Physicochemical Profiling

PropertyValueCausality / Implication in Synthesis & Development
Molecular Formula C₁₁H₁₁ClO₂Defines the exact stoichiometry required for downstream functionalization and cross-coupling.
Molecular Weight 210.66 g/mol Falls well within the "Rule of Three" for fragment-based drug design, making it an ideal starting scaffold.
Estimated LogP ~2.9Moderate lipophilicity. Ensures excellent solubility in aprotic organic solvents (DMF, THF, DCM) while allowing clean phase separation during aqueous workups.
Topological Polar Surface Area (TPSA) 26.30 ŲLow polar surface area indicates high theoretical membrane permeability, valuable if the core is retained in biological probes.
Hydrogen Bond Donors 0The lack of acidic protons (aside from the enolizable α-protons) prevents unwanted self-condensation under mildly basic conditions.
Hydrogen Bond Acceptors 2The ketone and ether oxygens can coordinate with Lewis acids, facilitating selective catalytic activation of the carbonyl group.

Synthetic Methodology: The Williamson Etherification

The most direct and atom-economical route to synthesize this compound is via a modified Williamson ether synthesis utilizing 4-hydroxyacetophenone and 2,3-dichloroprop-1-ene[1].

As a Senior Application Scientist, I must emphasize the causality behind the reagent selection in this protocol. 2,3-Dichloroprop-1-ene is a moderately reactive electrophile. If standard basic conditions (e.g., NaOH in water) are used, the reaction suffers from competing hydrolysis of the allylic chloride. Therefore, we utilize anhydrous N,N-dimethylformamide (DMF) to solvate the potassium cation of K₂CO₃, leaving the phenoxide anion "naked" and highly nucleophilic. Furthermore, the addition of Tetrabutylammonium iodide (TBAI) acts as a phase-transfer and nucleophilic catalyst, driving an in situ Finkelstein reaction to transiently form the highly reactive 2-iodoallyl intermediate [2].

Self-Validating Experimental Protocol

Reagents Required:

  • 4-Hydroxyacetophenone (1.0 equiv, 10 mmol, 1.36 g)

  • 2,3-Dichloroprop-1-ene (1.2 equiv, 12 mmol, 1.33 g)

  • Potassium Carbonate, anhydrous (2.0 equiv, 20 mmol, 2.76 g)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv, 1 mmol, 0.37 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Workflow:

  • Deprotonation: Charge a flame-dried 100 mL round-bottom flask with 4-hydroxyacetophenone and anhydrous DMF. Stir to dissolve. Add finely powdered K₂CO₃.

    • Self-Validation Check: The solution will transition from clear to a vibrant yellow suspension, indicating the successful formation of the phenoxide anion.

  • Catalytic Activation: Add TBAI to the stirring mixture.

    • Causality: TBAI is essential. Without it, the reaction stalls at ~40% conversion due to the poor leaving group ability of the vinylic-adjacent chloride.

  • Electrophile Addition: Introduce 2,3-dichloroprop-1-ene dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 65 °C under an inert atmosphere (N₂ or Ar) for 6 hours.

    • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting material (Rf ~0.2) will deplete, and a new, strongly UV-active spot (product, Rf ~0.6) will emerge. The reaction is complete when the baseline spot is consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to quantitatively remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product as a pale yellow oil or low-melting solid.

Workflow Step1 1. Reagent Preparation 4-Hydroxyacetophenone + 2,3-Dichloroprop-1-ene Step2 2. Base Addition K2CO3 & Cat. TBAI in DMF Step1->Step2 Step3 3. Thermal Activation Stir at 65 °C for 6 hours Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract (EtOAc) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 Pure Product 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Step5->Step6

Caption: Experimental workflow for the synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one.

Spectroscopic Signatures (QA/QC)

To ensure the integrity of the synthesized batch, rigorous spectroscopic validation is required. The following table outlines the diagnostic signals that serve as a quality control matrix.

Table 2: Diagnostic Spectroscopic Data

TechniqueSignal / ShiftAssignmentDiagnostic Value
¹H NMR (CDCl₃) ~2.55 ppm (s, 3H)Methyl ketone (-CH₃)Confirms retention of the acetophenone core.
¹H NMR (CDCl₃) ~4.65 ppm (s, 2H)Allylic ether (-O-CH₂-)Validates successful Williamson etherification.
¹H NMR (CDCl₃) ~5.45, 5.55 ppm (2 × d, 2H)Vinylic protons (=CH₂)Confirms the presence of the intact 2-chloroallyl moiety.
¹H NMR (CDCl₃) ~6.95, 7.95 ppm (2 × d, 4H)Aromatic protons (AA'BB')Indicates the para-substitution pattern remains undisturbed.
IR (ATR) ~1675 cm⁻¹C=O stretchingConfirms the presence of the conjugated ketone.
IR (ATR) ~1240 cm⁻¹C-O-C stretchingConfirms the formation of the aryl-alkyl ether linkage.

Divergent Synthetic Utility and Orthogonal Reactivity

The true value of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one lies in its orthogonal reactivity. A chemist can selectively functionalize one node without perturbing the other, allowing for the rapid generation of complex libraries.

  • Ketone Functionalization: The acetophenone moiety readily undergoes Horner-Wadsworth-Emmons (HWE) olefination to yield α,β-unsaturated esters [3]. Alternatively, reductive amination using mild hydride donors (e.g., NaBH₃CN) can convert the ketone into a 1-arylalkylamine derivative without displacing the sensitive allylic chloride.

  • Allylic Chloride Functionalization: The 2-chloroallyl group serves as an excellent electrophile. It can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis to yield highly substituted 2-arylallyl ethers [4]. Furthermore, it is susceptible to direct nucleophilic substitution by secondary amines to form functionalized allylamines.

SyntheticUtility Core 1-{4-[(2-Chloroprop-2-en-1-yl)oxy] phenyl}ethan-1-one Ketone Ketone Reactivity (Acetophenone Core) Core->Ketone Allyl Allylic Chloride Reactivity (2-Chloroallyl Ether) Core->Allyl HWE Horner-Wadsworth-Emmons -> α,β-Unsaturated Esters Ketone->HWE RedAm Reductive Amination -> 1-Arylalkylamines Ketone->RedAm Suzuki Suzuki-Miyaura Coupling -> 2-Arylallyl Ethers Allyl->Suzuki NuSub Nucleophilic Substitution -> 2-Aminoallyl Ethers Allyl->NuSub

Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the compound.

Handling, Stability, and Storage

While robust under standard laboratory conditions, the compound exhibits specific sensitivities due to the allylic chloride.

  • Thermal Stability: Prolonged heating above 150 °C may induce a thermal Claisen rearrangement. Although the para position is blocked, migration to the ortho position is sterically viable, leading to 3-(2-chloroallyl)-4-hydroxyacetophenone derivatives.

  • Storage: The compound should be stored in amber glass vials at 4 °C under an argon atmosphere to prevent slow photo-oxidation or hydrolysis of the allylic chloride by ambient moisture.

References

  • Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms Source: RSC Advances URL:[Link]

  • Expedient synthesis of natural product scaffolds via allyl migration Source: OUR Archive - University of Otago URL:[Link]

  • An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents Source: RSC.org URL:[Link]

  • Palladium-Catalyzed One-Pot Conversion of Aldehydes and Ketones into 4-Substituted Homopropargyl Alcohols and 5-En-3-yn-1-ols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Executive Summary & Structural Deconstruction The compound 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (often referred to as 4-(2-chloroallyloxy)acetophenone) is a bifunctional aromatic molecule containing both...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The compound 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (often referred to as 4-(2-chloroallyloxy)acetophenone) is a bifunctional aromatic molecule containing both an acetyl group and a uniquely substituted allylic ether linkage. In drug development and agrochemical synthesis, understanding the precise gas-phase dissociation of such bifunctional intermediates is critical for pharmacokinetic tracking and impurity profiling.

This technical guide deconstructs the mass spectrometry (MS) fragmentation behavior of this molecule, focusing on the causality of specific bond cleavages. By leveraging the inherent isotopic signature of the chlorine atom and the resonance stabilization of the acetophenone core, we can establish a self-validating analytical framework for its identification.

Mechanistic Pathways of Fragmentation: The "Why" and "How"

The fragmentation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one under standard Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) in tandem MS is governed by the relative bond dissociation energies and the stability of the resulting carbocations and radicals.

Alpha-Cleavage and Acylium Ion Resonance

The most prominent fragmentation pathway for acetophenone derivatives is α -cleavage adjacent to the carbonyl group[1]. When the molecular ion ( [M]+∙ at m/z 210) is formed, the charge is primarily localized on the carbonyl oxygen. Homolytic cleavage of the C−C bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical ( ∙CH3​ , 15 Da).

Causality: Why is this pathway highly favored? The resulting fragment at m/z 195 is an acylium ion . This cation is exceptionally stable because the positive charge is resonance-delocalized across the carbonyl oxygen (forming a C≡O+ triple bond) and the adjacent aromatic ring[1]. The thermal dissociation of acetophenone molecular ions to form these stable benzoyl-type cations is a well-documented, low-energy fragmentation pathway[2].

Aryl Ether Cleavage Dynamics

The second major functional group is the 2-chloroallyloxy ether. Aryl ethers typically undergo cleavage at the O−Alkyl bond rather than the O−Aryl bond because the O−Aryl bond is strengthened by resonance with the π -system of the benzene ring[3].

Causality: Cleavage of the O−CH2​ bond results in the neutral loss of the 2-chloroallyl radical ( ∙C3​H4​Cl , 75 Da). This is an inductive cleavage driven by two factors:

  • The leaving group is an allylic radical, which is highly stabilized by resonance.

  • The remaining fragment is the 4-acetylphenoxyl cation (m/z 135), which is stabilized by the electron-withdrawing nature of the para-acetyl group.

Isotopic Signatures as a Self-Validating Diagnostic

Chlorine exists in nature as two stable isotopes: 35Cl (~75% abundance) and 37Cl (~25% abundance)[4]. This creates a built-in diagnostic tool. Any fragment ion that retains the 2-chloroallyl group will exhibit a characteristic 3:1 doublet separated by 2 m/z units. Conversely, if a fragment collapses into a single monoisotopic peak, it definitively proves that the cleavage occurred at the ether linkage, expelling the chlorine atom.

Quantitative Data Summary

The table below summarizes the exact masses, neutral losses, and the critical isotopic signatures used to validate the structural assignment of each fragment.

Fragment IonExact Mass (m/z, 35Cl )Exact Mass (m/z, 37Cl )Neutral LossStructural AssignmentIsotopic Signature
[M]+∙ 210.0447212.0418NoneIntact Molecular Ion3:1 (Retained)
[M−∙CH3​]+ 195.0213197.018315.0234 ( ∙CH3​ )Acylium Ion3:1 (Retained)
[M−∙COCH3​]+ 167.0264169.023443.0184 ( ∙COCH3​ )Phenyl Cation3:1 (Retained)
[M−∙C3​H4​Cl]+ 135.0446N/A75.0001 ( ∙C3​H4​Cl )4-Acetylphenoxyl CationMonoisotopic (Lost)
[m/z195−CO]+ 167.0264169.023428.0101 ( CO )Phenyl Cation3:1 (Retained)

Visualizations of Fragmentation and Workflow

Fragmentation M Molecular Ion [M]+• m/z 210 (35Cl) / 212 (37Cl) Acylium Acylium Ion [M - •CH3]+ m/z 195 / 197 M->Acylium α-cleavage - •CH3 (15 Da) Phenoxyl 4-Acetylphenoxyl Cation [M - •C3H4Cl]+ m/z 135 M->Phenoxyl Ether cleavage - •C3H4Cl (75 Da) Phenyl Phenyl Cation [M - •COCH3]+ m/z 167 / 169 M->Phenyl α-cleavage - •COCH3 (43 Da) Secondary Secondary Fragment [m/z 195 - CO]+ m/z 167 / 169 Acylium->Secondary - CO (28 Da)

Fig 1: Primary and secondary mass spectrometry fragmentation pathways for the target molecule.

Workflow Prep Sample Prep (1 µg/mL in MeOH) Chrom UHPLC Separation (C18, Gradient) Prep->Chrom Ion ESI(+) Ionization Chrom->Ion MS1 MS1 Scan (Isotope Check) Ion->MS1 CID CID MS/MS (10-40 eV) MS1->CID Detect High-Res Detection (Orbitrap/TOF) CID->Detect

Fig 2: Self-validating UHPLC-ESI-MS/MS workflow for targeted structural elucidation.

Validated Experimental Protocol for MS/MS Analysis

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . Every step includes an internal logic check to prevent false positives caused by in-source fragmentation or matrix interference.

Step 1: Sample Preparation & Introduction
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol with 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate efficient [M+H]+ formation in ESI mode, while the low concentration prevents detector saturation and dimer formation.

  • Blank Injection: Run a pure solvent blank prior to the sample. Validation Check: The blank must show zero signal at m/z 210/212 to confirm the absence of system carryover.

Step 2: Ionization and MS1 Precursor Selection (ESI+)
  • Source Tuning: Set the capillary temperature to 275°C and spray voltage to 3.5 kV.

  • Isotopic Validation (Critical): Isolate the precursor ion window from m/z 205 to 215. Validation Check: Before applying collision energy, verify that the ratio of the peak at m/z 210 to m/z 212 is exactly ~3:1. If this ratio is skewed, it indicates isobaric interference, and chromatography must be adjusted.

Step 3: Collision-Induced Dissociation (CID)
  • Energy Stepping: Apply normalized collision energies (NCE) in a stepped format: 15 eV, 25 eV, and 35 eV.

    • Causality: The ether bond ( O−CH2​ ) is relatively labile and will cleave at lower energies (15-20 eV), yielding the m/z 135 peak. The α -cleavage to form the acylium ion (m/z 195) requires slightly higher activation energy[2]. Stepping the energy allows for the temporal mapping of primary vs. secondary fragmentations.

  • Fragment Isotope Tracking: Monitor the resulting MS2 spectra. Assign structural identity based on the retention or loss of the 3:1 isotopic signature as detailed in Section 3.

References

Sources

Foundational

Mechanism of Formation for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one: A Comprehensive Technical Guide

Executive Summary The synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (often referred to as 4-(2-chloroallyloxy)acetophenone) is a textbook example of highly selective organic functionalization. This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (often referred to as 4-(2-chloroallyloxy)acetophenone) is a textbook example of highly selective organic functionalization. This molecule serves as a critical advanced intermediate in the development of complex pharmaceuticals, agrochemicals, and environment-sensitive materials[1]. Formed via a classic Williamson ether synthesis, the reaction leverages the precise electronic properties of 4-hydroxyacetophenone and the regioselective reactivity of 2,3-dichloroprop-1-ene .

This guide dissects the mechanistic causality, chemoselectivity, and optimized experimental protocols required to synthesize this molecule with high yield and purity.

Mechanistic Pathway & Causality

The formation of the target ether proceeds via a biomolecular nucleophilic substitution ( SN​2 ) mechanism. The success of this pathway relies entirely on the precise manipulation of chemoselectivity (which proton is removed) and regioselectivity (which carbon is attacked).

Chemoselectivity in Deprotonation

The nucleophile precursor, 4-hydroxyacetophenone, possesses two distinct acidic sites: the phenolic hydroxyl group ( pKa​≈7.8 ) and the α -protons of the acetyl group ( pKa​≈19 )[2]. The enhanced acidity of the phenol is driven by resonance stabilization from the electron-withdrawing para-acetyl group.

To form the active nucleophile, a mild base such as potassium carbonate ( K2​CO3​ ) is utilized. The causality here is critical: K2​CO3​ selectively and quantitatively deprotonates the phenol without abstracting the α -protons. If a stronger base (e.g., Sodium Hydride, NaH) were used, it would induce enolate formation at the acetyl group, triggering runaway aldol condensation side reactions[1].

Regioselectivity of the Electrophile

The electrophile, 2,3-dichloroprop-1-ene, presents two potential leaving groups: an allylic chloride ( sp3 hybridized) and a vinylic chloride ( sp2 hybridized)[3]. The phenoxide anion attacks exclusively at the sp3 allylic carbon.

  • Vinylic Inertness: The sp2 vinylic carbon is completely inert to SN​2 substitution due to severe steric repulsion from the π -electron cloud and an energetically forbidden transition state geometry.

  • Allylic Stabilization: The adjacent double bond actively stabilizes the SN​2 transition state at the allylic position via p -orbital overlap. This lowers the activation energy, ensuring rapid and regioselective etherification[4].

Mechanism A 4-Hydroxyacetophenone (Nucleophile Precursor) B Deprotonation (K2CO3 / DMF) A->B Base Addition C Phenoxide Anion (Active Nucleophile) B->C - KHCO3 E SN2 Transition State (Allylic Attack) C->E Attacks sp3 Carbon D 2,3-Dichloroprop-1-ene (Electrophile) D->E Provides Allylic Site F 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (Target Ether) E->F - Cl⁻ Leaving Group

Caption: Mechanistic flow of the Williamson ether synthesis via SN2 allylic substitution.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and trust, the following protocol is designed as a self-validating system . Each phase includes built-in checks to confirm reaction progression and product integrity.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered, anhydrous K2​CO3​ (1.5 eq).

    • Validation: The solution will transition from clear to a distinct yellow/orange hue, visually confirming the formation of the phenoxide anion.

  • Alkylation: Cool the mixture to 0–5 °C using an ice bath. Add 2,3-dichloroprop-1-ene (1.2 eq) dropwise over 15 minutes to control the exothermic SN​2 substitution.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60–80 °C for 4 to 6 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The highly polar starting phenol (low Rf​ ) will disappear, replaced by the significantly less polar target ether (high Rf​ ) due to the loss of the hydrogen-bonding hydroxyl group.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water (volume equal to 3x the DMF used). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Validation: The aqueous quench acts as a self-purifying step, dissolving the DMF solvent and unreacted K2​CO3​ salts, driving the organic product entirely into the EtOAc layer.

  • Purification: Wash the combined organic layers with a 5% NaOH solution (to remove any trace unreacted phenol), followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from hexanes/ethanol to yield the pure ether[1].

Workflow Step1 Step 1: Reagent Preparation Dissolve 4-hydroxyacetophenone in DMF Add anhydrous K2CO3 Step2 Step 2: Alkylation Dropwise addition of 2,3-dichloroprop-1-ene at 0-5 °C to control exotherm Step1->Step2 Step3 Step 3: Thermal Activation Heat to 60-80 °C for 4-6 hours under N2 atmosphere Step2->Step3 Step4 Step 4: Quenching & Extraction Cool to RT, quench with H2O Extract with EtOAc (3x) Step3->Step4 Step5 Step 5: Purification Wash organics with brine, dry (MgSO4) Concentrate & crystallize Step4->Step5

Caption: Step-by-step experimental protocol for the synthesis and isolation of the target ether.

Reaction Optimization & Quantitative Data

The choice of solvent and base drastically impacts the yield and purity of the final product. DMF is the optimal solvent because, as a polar aprotic medium, it leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the SN​2 kinetics. Protic solvents (like ethanol) hydrogen-bond to the nucleophile, severely retarding the reaction rate.

Table 1: Optimization of Solvent and Base Conditions

SolventBaseTemperatureYield (%)Mechanistic Causality & Observations
DMF K2​CO3​ 80 °C 85–92% Optimal conditions. Polar aprotic solvent maximizes SN​2 rate; mild base prevents aldol side reactions.
Acetone K2​CO3​ 56 °C (Reflux)70–75%Lower boiling point limits the thermal activation energy, slowing the reaction rate.
DMF NaH 0 to 25 °C40–50%Strong base induces unwanted enolization of the acetyl group, leading to complex mixtures.
Ethanol NaOH 78 °C (Reflux)< 30%Protic solvent heavily solvates the phenoxide anion, drastically reducing its nucleophilicity.

References

  • [2] PubChem. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469. National Institutes of Health. Retrieved from:[Link]

  • [3] Vihasibio Sciences. Chemical Synthesis Catalog Overview: 2,3-Dichloroprop-1-ene. Retrieved from: [Link]

  • [1] ACS Publications. Meta-Alkoxy-Substituted Difluoroboron Dibenzoylmethane Complexes as Environment-Sensitive Materials. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of the compound 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}eth...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of the compound 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. The principles and methodologies detailed herein are designed to establish a robust understanding of the molecule's intrinsic stability, predict potential degradation pathways, and inform strategies for its handling, formulation, and storage.

Introduction and Molecular Scrutiny

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a molecule possessing several key functional groups that dictate its chemical behavior and, consequently, its thermodynamic stability.[1][2] A thorough analysis of its structure is paramount to anticipating its potential liabilities.

The molecule comprises an aromatic ketone, an aryl ether linkage, and a reactive allylic chloride moiety. Each of these components contributes to the overall stability profile and presents distinct pathways for degradation. The aromatic ring and the ketone group are relatively stable, but the ether linkage and, most significantly, the 2-chloroprop-2-en-1-yl group are potential sites of instability.

The allylic chloride is particularly susceptible to nucleophilic substitution and hydrolysis, a reactivity attributed to the formation of a resonance-stabilized carbocation intermediate.[3] The ether linkage, while generally more stable, can undergo cleavage under harsh thermal or acidic conditions.[4][5] Furthermore, the aromatic ketone functionality can be susceptible to photoreduction or photo-oxidation.[6][7][8]

Theoretical Assessment of Thermodynamic Stability

Prior to extensive experimental investigation, computational methods can provide valuable insights into the thermodynamic stability of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.[9][10][11]

Computational Protocol for Stability Estimation

A recommended approach involves the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

  • Isodesmic Reactions: To obtain a more accurate estimation of the molecule's stability, isodesmic or homodesmotic reactions can be designed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.[11] By calculating the enthalpy of reaction for these theoretical constructs, a reliable estimate of the heat of formation can be obtained.

Experimental Determination of Thermodynamic Stability

Experimental quantification of thermodynamic stability is crucial for a comprehensive understanding. The heat of combustion is a primary experimental parameter for determining the thermodynamic stability of a molecule.[12][13]

Experimental Workflow: Bomb Calorimetry

The following workflow outlines the determination of the heat of combustion using a bomb calorimeter:

experimental_workflow cluster_preparation Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Pelletize Pelletize Sample Sample->Pelletize Load Load into Bomb Pelletize->Load Pressurize Pressurize with O2 Load->Pressurize Ignite Ignite Sample Pressurize->Ignite Measure Measure Temp. Change Ignite->Measure Calculate Calculate Heat of Combustion Measure->Calculate

Caption: Workflow for determining the heat of combustion.

Data Interpretation

A higher heat of combustion for isomeric compounds indicates lower thermodynamic stability.[12] By comparing the experimentally determined heat of combustion of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one with that of a more stable isomer (if one can be synthesized or is commercially available), its relative thermodynamic stability can be quantified.

ParameterDescriptionSignificance
Heat of Combustion (ΔHc°) The enthalpy change when one mole of the substance undergoes complete combustion with oxygen.A direct measure of the energy content of the molecule. Higher values indicate lower stability.[12][13]
Standard Enthalpy of Formation (ΔHf°) The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.Can be derived from the heat of combustion and is a fundamental measure of thermodynamic stability.

Potential Degradation Pathways and Stability-Indicating Methods

Understanding the potential degradation pathways is critical for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Instability

The allylic chloride moiety is a prime suspect for hydrolytic degradation.[3] This can proceed via an SN1 mechanism due to the formation of a resonance-stabilized allylic carbocation.

degradation_pathway Parent 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Carbocation Allylic Carbocation Intermediate Parent->Carbocation H2O (Hydrolysis) Alcohol 1-{4-[(2-Hydroxyprop-2-en-1-yl)oxy]phenyl}ethan-1-one Carbocation->Alcohol

Caption: Proposed hydrolytic degradation pathway.

Stability-Indicating Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed to separate the parent compound from its potential hydrolysis product. Forced degradation studies under acidic, basic, and neutral pH conditions should be performed to confirm this pathway and validate the analytical method.

Thermal Degradation

At elevated temperatures, the molecule may undergo thermal decomposition. Potential pathways include cleavage of the ether linkage or elimination of HCl from the allylic chloride moiety.[4][14][15]

Stability-Indicating Method: Thermogravimetric Analysis (TGA) can be employed to determine the onset temperature of decomposition. Differential Scanning Calorimetry (DSC) can be used to detect any thermally induced phase transitions or decomposition events.[16]

Photodegradation

The aromatic ketone functionality makes the molecule susceptible to photodegradation.[6][17] Upon absorption of UV light, the ketone can be excited to a triplet state, which can then abstract a hydrogen atom from a donor molecule or undergo other photochemical reactions.

Stability-Indicating Method: A photostability study should be conducted according to ICH Q1B guidelines. The sample should be exposed to a controlled light source, and the formation of degradants should be monitored by a validated HPLC method.

Conclusion

The thermodynamic stability of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a multifaceted property governed by the interplay of its constituent functional groups. A comprehensive assessment requires a synergistic approach, combining theoretical calculations with robust experimental methodologies. By systematically evaluating its heat of combustion and probing its susceptibility to hydrolytic, thermal, and photolytic stress, a complete stability profile can be established. This knowledge is indispensable for the rational development of this compound for any pharmaceutical or chemical application, ensuring its quality, safety, and efficacy.

References

  • Aryl Radical Formation during the Thermal Decomposition of Aryldiazo Alkyl Ethers. RSC Publishing.
  • Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers. RSC Publishing.
  • 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. PubChem.
  • THE PHOTOCHEMISTRY OF AROM
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Why are allyl chlorides hydrolysed much more easily than vinyl halides? Quora.
  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photoc
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability
  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
  • Thermal decomposition of poly(aryl ether ketones). Semantic Scholar.
  • Homolytic fragment
  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogen
  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis. ChemicalBook.
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • 1-(4-(Prop-2-yn-1-yloxy)phenyl)ethan-1-one. PubChem.
  • Kinetics of Chlorohydrination of Allyl Chloride.
  • 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. Santa Cruz Biotechnology.
  • [Spoiler] AAMC FL3 C/P #9. Reddit.
  • The photoreactions of aromatic ketones with arylamines. Journal of the Chemical Society D - RSC Publishing.
  • Pathway Bifurcations in the Activation of Allylic Halides by Palladium and Their Influence on the Dynamics of η1 and η3 Allyl Intermediates.
  • Ch 2 :Thermodynamics and Stability. Chemistry LibreTexts.
  • Process for preparing allyl chloride.
  • Aromatic Compounds vs Ketones: Volatility Assessments.
  • 1-(4-(Propan-2-yloxy)phenyl)ethan-1-one. PubChem.
  • Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2). Cheméo.
  • Thermodynamic Stability: Organic Chemistry Study Guide. Fiveable.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • Phenylacetone. Wikipedia.
  • Conceptual and Computational DFT in the Study of Arom
  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox
  • Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
  • STABILITY: PHYSICAL AND CHEMICAL.
  • Ethanone, 1-[4-(1-methyl-2-propenyl)phenyl]-. Cheméo.
  • 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one. PubChem.
  • 1-(4-Phenylthiophen-2-yl)ethan-1-one. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Protocol for the Claisen Rearrangement of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Executive Summary The [3,3]-sigmatropic rearrangement of allyl aryl ethers—universally known as the Claisen rearrangement—is a cornerstone reaction for carbon-carbon bond formation in organic synthesis. For researchers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [3,3]-sigmatropic rearrangement of allyl aryl ethers—universally known as the Claisen rearrangement—is a cornerstone reaction for carbon-carbon bond formation in organic synthesis. For researchers and drug development professionals, the substrate 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone) represents a highly strategic intermediate. Thermal rearrangement of this molecule yields 1-[3-(2-chloroprop-2-en-1-yl)-4-hydroxyphenyl]ethan-1-one , effectively installing a versatile 2-chloroallyl moiety ortho to a newly liberated phenolic hydroxyl group. This specific structural motif serves as a powerful synthetic handle for downstream cross-coupling, epoxidation, or cyclization into functionalized benzofurans.

Mechanistic Causality and Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond a simple "recipe" and understand the physicochemical causality driving this reaction. Every experimental choice in this protocol is designed to overcome specific thermodynamic and kinetic barriers, creating a robust, self-validating system.

The [3,3]-Sigmatropic Shift & Rearomatization

The reaction proceeds via a concerted, pericyclic mechanism through a highly ordered, six-membered chair-like transition state[1]. Because the ether is para-substituted with an electron-withdrawing acetyl group, the aromatic ring is slightly electron-deficient. This electronic deactivation necessitates elevated activation energy (typically >180 °C) compared to electron-rich substrates[2].

The initial product of the [3,3]-shift is a transient 2,4-cyclohexadienone intermediate. This species is inherently unstable and rapidly tautomerizes to the final phenol, driven by the thermodynamic recovery of aromaticity. The regioselectivity is strictly controlled by the substitution pattern: with the para-position blocked by the acetyl group, the rearrangement exclusively targets the equivalent ortho-positions[3].

Causality Behind Reagent and Condition Selection
  • Solvent Selection (N,N-Diethylaniline): N,N-Diethylaniline is chosen over standard high-boiling solvents (like diphenyl ether) for two reasons. First, its boiling point (~215 °C) perfectly matches the thermal requirements to overcome the activation energy. Second, it acts as a mild, non-nucleophilic base. At >200 °C, adventitious elimination of the 2-chloroallyl group can generate trace HCl; the aniline solvent scavenges this acid, preventing polymerization or degradation of the substrate.

  • Microwave vs. Conventional Heating: While conventional reflux takes 12–24 hours, 4 at 210 °C reduces the reaction time to 20–30 minutes[4]. This rapid, uniform heating profile significantly improves the yield by minimizing the time the product spends at degradation temperatures.

Mechanism Substrate Substrate 1-{4-[(2-Chloroallyl)oxy] phenyl}ethan-1-one TS [3,3]-Sigmatropic Chair-like TS Substrate->TS Δ (>180 °C) Dienone Dienone Intermediate TS->Dienone Concerted Shift Product Product 1-[3-(2-chloroallyl)- 4-hydroxyphenyl]ethan-1-one Dienone->Product Rearomatization

Caption: Mechanistic pathway of the Claisen rearrangement via a chair-like transition state.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure successful execution and high product fidelity.

Materials Required
  • Substrate: 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (1.0 equiv, 5.0 mmol)

  • Solvent: N,N-Diethylaniline (Anhydrous, 25 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), 10% aqueous HCl, Brine, Anhydrous MgSO₄

  • Equipment: Microwave synthesizer (e.g., Anton Paar or CEM) with 30 mL sealed quartz vessels.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • Transfer 5.0 mmol of the substrate into a 30 mL microwave-safe reaction vial.

  • Add 25 mL of anhydrous N,N-diethylaniline to achieve a ~0.2 M concentration.

  • Crucial Step: Purge the solution with Argon for 10 minutes. Oxygen must be excluded to prevent high-temperature oxidative degradation of the resulting phenol.

  • Seal the vial with a pressure-rated crimp cap.

Step 2: Thermal Activation

  • Place the vial in the microwave synthesizer.

  • Program the method: Ramp to 210 °C over 5 minutes, then hold at 210 °C for 25 minutes with maximum stirring.

  • Allow the vessel to actively cool to room temperature (<30 °C) before opening.

Step 3: Quenching and Extraction (Solvent Removal)

  • Transfer the dark reaction mixture to a separatory funnel and dilute with 100 mL of EtOAc.

  • Self-Validation Checkpoint 1 (Workup): Wash the organic layer with 10% aqueous HCl (3 × 50 mL). This step is mandatory to protonate and extract the N,N-diethylaniline into the aqueous phase. The organic layer should transition from dark brown to a lighter yellow as the aniline is removed.

  • Wash the organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & In-Process Monitoring

  • Self-Validation Checkpoint 2 (TLC): Analyze the crude mixture via TLC (Hexanes/EtOAc 8:2). The product phenol will have a lower Rf​ than the starting ether and will stain intensely positive with aqueous FeCl₃ (indicating a free hydroxyl group).

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in Hexanes.

  • Pool the product fractions and evaporate to yield the purified 1-[3-(2-chloroprop-2-en-1-yl)-4-hydroxyphenyl]ethan-1-one.

Workflow Step1 1. Reaction Setup Dissolve 1.0 eq substrate in N,N-diethylaniline (0.2 M). Purge with Argon for 10 min. Step2 2. Thermal Activation Microwave: 210 °C for 25 min. (Alt: Conventional reflux for 16 h). Step1->Step2 Step3 3. Quenching & Extraction Cool to RT, dilute with EtOAc. Wash 3x with 10% aq. HCl to remove solvent. Step2->Step3 Step4 4. Purification Dry over MgSO4, concentrate. Flash Chromatography (Hexanes/EtOAc). Step3->Step4 Step5 5. Validation Verify regiochemistry and purity via 1H NMR, 13C NMR, and HRMS. Step4->Step5

Caption: Step-by-step experimental workflow for the microwave-assisted Claisen rearrangement.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative outcomes based on the chosen heating modality. Microwave irradiation is vastly superior for this specific halogenated substrate.

ParameterConventional Thermal HeatingMicrowave-Assisted Heating
Temperature 215 °C (Reflux)210 °C (Sealed Vessel)
Reaction Time 16 – 24 hours20 – 30 minutes
Expected Yield 60 – 68%85 – 92%
Impurity Profile High (Thermal decomposition, tar)Low (Clean conversion)
Scalability High (Multi-gram to Kilogram)Moderate (Vessel volume limited)

Self-Validation Checkpoint 3 (NMR Characterization): To definitively validate the success of the rearrangement, perform 1 H NMR analysis. The starting material exhibits a symmetric para-substituted aromatic pattern (two doublets integrating to 2H each). The successful product will break this symmetry, displaying a 1,2,4-trisubstituted aromatic pattern (a doublet, a doublet of doublets, and a fine-split singlet). Additionally, the diagnostic shift of the allyl protons confirms the migration from the oxygen to the carbon framework.

References

  • Aza-Claisen rearrangement - ResearchGate ResearchG
  • Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC (Details on microwave-assisted Claisen optimizations)
  • 28.5.1 Product Subclass 1: Anthra-9,10-quinones (I)
  • Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols (Regioselectivity in Aromatic Claisen Rearrangements) Royal Society of Chemistry (RSC)

Sources

Application

Application Note: Catalytic Cross-Coupling and Sigmatropic Derivatization of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (4-(2-chloroallyloxy)acetophenone) Executive Summary & Rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (4-(2-chloroallyloxy)acetophenone)

Executive Summary & Reactivity Profile

The compound 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a highly versatile bifunctional building block. It features an electron-withdrawing acetophenone core and a highly reactive 2-chloroallyl ether moiety. In drug discovery and complex scaffold synthesis, this molecule serves as a linchpin for two-stage functionalization:

  • The Vinylic Chloride: Acts as a robust electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • The Allyl Ether Linkage: Serves as a prime substrate for thermally induced[3,3]-sigmatropic (Claisen) rearrangements following cross-coupling, enabling the stereoselective construction of complex ortho-allylated phenols.

This application note details the mechanistic rationale, optimized quantitative data, and self-validating protocols for the Suzuki-Miyaura cross-coupling of this substrate, followed by its downstream Claisen rearrangement.

Mechanistic Rationale: Causality in Experimental Design

Overcoming the C–Cl Activation Barrier

Vinylic chlorides have historically been challenging substrates for cross-coupling due to the high bond dissociation energy of the C–Cl bond (~88 kcal/mol) compared to C–Br or C–I bonds. However, modern catalytic systems have rendered them highly viable 1. To facilitate the oxidative addition of Pd(0) into the stubborn vinylic C–Cl bond of our substrate, an electron-rich, sterically demanding biaryl phosphine ligand—such as SPhos —is strictly required. The steric bulk accelerates reductive elimination, while the electron-rich dicyclohexylphosphine moiety lowers the activation energy for oxidative addition.

Chemoselective Base Selection

The substrate contains an acetophenone moiety with slightly acidic α-protons. Using strong bases (e.g., NaOtBu or KOH) under elevated temperatures invariably leads to unwanted aldol condensation side-reactions. Therefore, K₃PO₄ is selected as the optimal base. It is sufficiently basic to activate the arylboronic acid for transmetalation but mild enough to leave the acetophenone core fully intact.

Driving the [3,3]-Sigmatropic Rearrangement

Following cross-coupling, the resulting 2-arylallyl ether can undergo a Claisen rearrangement to yield an ortho-allylated phenol 2. Because the acetophenone ring is electron-deficient, the ether oxygen is less electron-rich than in standard anisole derivatives. Consequently, the thermal barrier for the [3,3]-shift is elevated. Microwave irradiation at 200 °C in a high-boiling, mildly basic solvent (like N,N-diethylaniline) is utilized to drive the rearrangement while preventing the premature polymerization of the diene intermediates 3.

Reaction Pathway Visualization

Pathway cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Downstream Functionalization Substrate 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (Vinylic Chloride) OxAdd Oxidative Addition [Pd(0) + SPhos] Substrate->OxAdd TransMet Transmetalation [Ar-B(OH)2 + Base] OxAdd->TransMet RedElim Reductive Elimination [Pd(II) -> Pd(0)] TransMet->RedElim CoupledProd 2-Arylallyl Ether Intermediate (Coupled Product) RedElim->CoupledProd Claisen [3,3]-Sigmatropic Rearrangement (Microwave, 200°C) CoupledProd->Claisen Heat Tautomerization Keto-Enol Tautomerization (Aromatization) Claisen->Tautomerization FinalProd Ortho-(2-Arylallyl)phenol Derivative (Target Scaffold) Tautomerization->FinalProd

Fig 1. Mechanistic workflow from vinylic chloride cross-coupling to [3,3]-Claisen rearrangement.

Quantitative Data & Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (2.0)Toluene/H₂O80< 10%
2Pd₂(dba)₃ (2.5%)XPhos (5%)Cs₂CO₃ (2.0)1,4-Dioxane10062%
3Pd₂(dba)₃ (2.5%)SPhos (5%)NaOtBu (2.0)Toluene10041%*
4 Pd₂(dba)₃ (2.5%) SPhos (5%) K₃PO₄ (2.0) Toluene/H₂O (10:1) 100 94%
5NiSO₄·6H₂O (5%)Bipyridyl (5%)K₃PO₄ (2.0)H₂O12078%

*Note: Entry 3 resulted in significant degradation and aldol-condensation byproducts due to the strong base (NaOtBu) reacting with the acetophenone core.

Experimental Protocols & Self-Validating Systems

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-{4-[(2-phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (1.0 mmol, 210.6 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), SPhos (0.05 mmol, 20.5 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Syringe in degassed Toluene (10 mL) and degassed deionized H₂O (1 mL).

  • Reaction Execution: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 4 hours under vigorous stirring (1000 rpm) to ensure adequate phase mixing.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Extract the aqueous layer once with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the coupled product as a pale yellow solid.

Protocol B: Microwave-Assisted [3,3]-Claisen Rearrangement

Objective: Synthesize 1-(4-hydroxy-3-(2-phenylallyl)phenyl)ethan-1-one.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified ether from Protocol A (0.5 mmol) in anhydrous N,N-diethylaniline (3 mL) in a microwave-safe vial.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 200 °C for 45 minutes.

  • Workup: Cool the vial. Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (3 × 10 mL) to completely remove the N,N-diethylaniline. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the ortho-allylated phenol.

Self-Validation Checklist for Experimental Integrity

To ensure the trustworthiness of the experimental run, technicians must utilize the following self-validating analytical checkpoints:

Table 2: Self-Validation Checklist

Workflow StepExpected ObservationAnalytical ValidationTroubleshooting
Oxidative Addition (Protocol A) Color shift from dark purple (Pd₂(dba)₃) to pale yellow/orange.GC-MS: Disappearance of the distinct 3:1 isotopic signature (³⁵Cl/³⁷Cl) of the starting material ( m/z 210/212).If starting material persists, verify argon purity; oxygen rapidly deactivates the Pd(0)-SPhos complex.
Cross-Coupling Completion Complete consumption of starting material on TLC (UV active).LC-MS: Appearance of the target mass ( m/z 252.1) representing the loss of Cl and gain of the phenyl group.If homocoupling of boronic acid is observed, reduce the H₂O ratio or slow the heating ramp.
Claisen Rearrangement (Protocol B) Shift in polarity; the product phenol is significantly more polar than the ether.¹H-NMR: Disappearance of the ether -OCH₂- doublet (~4.6 ppm) and appearance of a benzylic -CH₂- singlet (~3.6 ppm) and a broad phenolic -OH peak.If diene polymerization occurs, ensure strict temperature control and consider adding a radical scavenger (e.g., BHT).

References

  • Source: nih.
  • Source: mdpi.
  • Title: 28.5.1 Product Subclass 1: Anthra-9,10-quinones (I)

Sources

Method

Synthesis of heterocyclic compounds from 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

An in-depth technical guide for the synthesis of heterocyclic scaffolds from the bifunctional precursor 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone). Che...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the synthesis of heterocyclic scaffolds from the bifunctional precursor 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone).

Chemical Rationale and Strategic Overview

The molecule 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is a highly versatile building block in medicinal chemistry and agrochemical development. It possesses two distinct reactive domains:

  • The 2-Chloroallyloxy Pharmacophore: This halogenated alkene ether is robust under standard basic cyclization conditions but serves as a latent electrophilic handle for downstream cross-coupling, late-stage functionalization, or covalent enzyme inhibition.

  • The Acetophenone Moiety: The methyl ketone acts as a classic carbon nucleophile (via its enolate) to undergo Claisen-Schmidt condensation with aromatic aldehydes. The resulting α,β-unsaturated ketone (chalcone) is a highly reactive Michael acceptor, serving as the universal branching point for synthesizing diverse nitrogen- and sulfur-containing heterocycles, such as pyrazolines and pyrimidines[1][2].

Mechanistic Workflow: From Acetophenone to Heterocycles

The synthetic divergence relies on the initial formation of a chalcone. Subsequent binucleophilic attack by hydrazine or thiourea dictates the final heterocyclic core.

ReactionPathway A 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (Acetophenone Derivative) C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C NaOH, EtOH Claisen-Schmidt B Aromatic Aldehyde (Ar-CHO) B->C Aldol Condensation D Pyrazoline Derivatives (via Hydrazine Hydrate) C->D NH2NH2·H2O, EtOH Reflux E Pyrimidine Derivatives (via Urea / Thiourea) C->E Thiourea, KOH, EtOH Reflux

Figure 1: Divergent synthesis of pyrazoline and pyrimidine heterocycles from a chalcone intermediate.

Experimental Protocols & Causality

The following protocols are engineered to be self-validating systems, ensuring that intermediate success can be verified before proceeding to the next synthetic step.

Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

Objective: Convert the starting acetophenone into a reactive α,β-unsaturated ketone.

  • Preparation: Dissolve 10 mmol of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one and 10 mmol of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in 25 mL of absolute ethanol.

  • Enolization & Condensation: Place the flask in an ice bath (0–5 °C). Dropwise, add 5 mL of a 40% aqueous NaOH solution under vigorous magnetic stirring.

    • Causality: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. The low temperature prevents self-condensation and Cannizzaro side-reactions of the aldehyde[1].

  • Propagation: Remove the ice bath and stir at room temperature for 3–4 hours.

  • Workup & Validation: Pour the mixture into 100 mL of crushed ice and neutralize with 10% HCl. A yellow precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

    • Self-Validation: The reaction is successful when the product exhibits a distinct yellow color (due to extended π-conjugation). IR spectroscopy will confirm success by the disappearance of the isolated ketone C=O stretch (~1680 cm⁻¹) and the appearance of a conjugated C=O stretch (~1640 cm⁻¹)[3].

Protocol B: Synthesis of Pyrazoline Derivatives

Objective: Cyclize the chalcone into a 4,5-dihydro-1H-pyrazole ring.

  • Preparation: Dissolve 5 mmol of the synthesized chalcone in 20 mL of glacial acetic acid or absolute ethanol.

  • Cyclization: Add 7.5 mmol (1.5 equivalents) of hydrazine hydrate (NH₂NH₂·H₂O) dropwise.

    • Causality: Hydrazine acts as a binucleophile. The initial attack forms a hydrazone intermediate, followed by an intramolecular Michael addition of the second nitrogen to the β-carbon of the alkene, closing the 5-membered ring[2].

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup & Validation: Pour the cooled mixture into ice water. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Self-Validation: The disappearance of the chalcone's yellow color visually indicates the loss of the α,β-unsaturated system. ¹H NMR is the ultimate validator: pyrazolines exhibit a highly characteristic ABX spin system for the CH₂-CH protons of the newly formed ring, appearing as three distinct doublets of doublets at approximately δ 3.0, 3.8, and 5.3 ppm[3].

Protocol C: Synthesis of Pyrimidine-2-thione Derivatives

Objective: Construct a 6-membered pyrimidine ring via condensation with thiourea.

  • Preparation: Mix 5 mmol of the chalcone and 5 mmol of thiourea in 25 mL of absolute ethanol.

  • Base Catalysis: Add 10 mmol of KOH pellets.

    • Causality: KOH is strictly required to deprotonate the thiourea, drastically increasing the nucleophilicity of its nitrogen atoms to facilitate the initial intermolecular Michael addition to the chalcone, which is followed by cyclization at the carbonyl carbon and subsequent dehydration[4].

  • Reflux: Reflux the mixture on a water bath for 8–10 hours.

  • Workup & Validation: Concentrate the solvent under reduced pressure, pour into ice water, and acidify with dilute HCl to precipitate the product. Recrystallize from ethanol.

    • Self-Validation: IR spectroscopy will show a new N-H stretch (~3300 cm⁻¹) and a distinct C=S (thiocarbonyl) stretch around 1180 cm⁻¹, confirming the incorporation of the thiourea moiety[4].

Quantitative Data & Spectroscopic Markers

The following table summarizes the expected reaction metrics and critical self-validation markers for the synthesized compounds.

Derivative TypeReagents & CatalystReaction TimeExpected YieldKey Spectroscopic Markers (IR / ¹H NMR)
Chalcone Ar-CHO, NaOH, EtOH3–4 h (RT)75–85%IR: C=O ~1640 cm⁻¹, C=C ~1580 cm⁻¹
Pyrazoline NH₂NH₂·H₂O, EtOH6–8 h (Reflux)65–80%NMR: ABX system (δ 3.0, 3.8, 5.3 ppm)
Pyrimidine-2-thione Thiourea, KOH, EtOH8–10 h (Reflux)60–75%IR: C=S ~1180 cm⁻¹, NH ~3300 cm⁻¹

Table 1: Summary of reaction parameters and analytical validation markers for heterocycles derived from 4-(2-chloroallyloxy)acetophenone.

References

  • Synthesis of Some Nitrosubstituted Flavanones and Pyrazolines Asian Journal of Chemistry URL: [Link]

  • Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group ResearchGate URL:[Link]

Sources

Application

Catalytic Etherification to Synthesize 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one: A Comprehensive Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The synthesis of 1-{4-[(2-chloroprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is achieved via a highly regioselective Williamson ether synthesis. This reaction couples 4-hydroxyacetophenone with 2,3-dichloro-1-propene using a mild base in a polar aprotic solvent. As a Senior Application Scientist, I have optimized this protocol to prioritize high atom economy, strict regiocontrol, and operational simplicity.

Causality in Reaction Design
  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because its basicity is sufficient to quantitatively deprotonate the phenolic hydroxyl group (pKa ~8.5) to form a highly nucleophilic phenoxide anion, but it is not strong enough to deprotonate the α -protons of the acetophenone moiety, thereby preventing unwanted aldol condensation side-reactions[1].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the reactants while leaving the phenoxide anion relatively unsolvated. This lack of solvation dramatically lowers the activation energy for the subsequent S_N2 attack.

  • Electrophile Regioselectivity: 2,3-Dichloro-1-propene contains both an allylic chloride and a vinylic chloride. The S_N2 displacement occurs exclusively at the allylic position due to the stabilization of the transition state by the adjacent π -system, leaving the vinylic chlorine completely intact[2].

Mechanism Phenol 4-Hydroxyacetophenone (pKa ~8.5) Base K2CO3 (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Strong Nucleophile) Base->Phenoxide SN2 SN2 Substitution (Cl- leaving group) Phenoxide->SN2 Electrophile 2,3-Dichloro-1-propene (Allylic Electrophile) Electrophile->SN2 Product Target Ether Product SN2->Product

Figure 1: Mechanistic pathway of the base-catalyzed SN2 etherification.

Reagent Matrix & Equipment Specifications

To ensure reproducibility and self-validation, all reagents must be accurately measured, and anhydrous conditions should be maintained to prevent competitive hydrolysis of the alkylating agent[3].

Table 1: Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxyacetophenone 136.151.010.0 mmol (1.36 g)Limiting Reactant
2,3-Dichloro-1-propene 110.971.212.0 mmol (1.33 g / 1.10 mL)Alkylating Agent
Potassium Carbonate 138.212.020.0 mmol (2.76 g)Base
N,N-Dimethylformamide 73.09N/A15.0 mLSolvent

Experimental Workflow & Protocol

The following workflow is designed to be a self-validating system. Each phase includes specific observational checkpoints to ensure the reaction is proceeding as intended.

Workflow R1 Reactants: 4-Hydroxyacetophenone + 2,3-Dichloro-1-propene Cat Base/Solvent: K2CO3 in Anhydrous DMF R1->Cat Rxn Reaction: Heat at 60°C for 4-6 h Cat->Rxn Workup Workup: EtOAc Extraction & Brine Wash Rxn->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Prod Pure Product: 1-{4-[(2-Chloroprop-2-en-1-yl)oxy] phenyl}ethan-1-one Purify->Prod

Figure 2: Experimental workflow for the catalytic Williamson etherification.

Phase 1: Reaction Setup
  • Equip a flame-dried 50 mL round-bottom flask with a Teflon-coated magnetic stir bar.

  • Add 4-hydroxyacetophenone (1.36 g, 10.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask[1].

  • Inject 15 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 15 minutes. Checkpoint: The solution will develop a distinct yellow tint, indicating the formation of the phenoxide anion.

Phase 2: Reaction Execution & Monitoring
  • Add 2,3-dichloro-1-propene (1.10 mL, 12.0 mmol) dropwise over 2 minutes via syringe[2].

  • Attach a reflux condenser, flush the system with inert gas (N₂ or Ar), and lower the flask into a pre-heated oil bath at 60 °C.

  • Stir the reaction for 4 to 6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. Checkpoint: The starting material (Rf ~0.20) should disappear, replaced by a new, less polar UV-active spot (Rf ~0.45).

Phase 3: Workup & Extraction
  • Remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 100% Hexane to Hexane:Ethyl Acetate (9:1).

  • Collect the fractions corresponding to the product and concentrate in vacuo to afford the pure title compound as a pale yellow solid/oil.

Analytical Validation

To confirm the structural integrity and purity of the synthesized ether, cross-reference your analytical results with the expected data below.

Table 2: Expected Analytical Signatures
Analytical TechniqueKey Signals / Empirical Observations
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.50 (m, 2H, =CH₂), 4.65 (s, 2H, -OCH₂-), 2.55 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 196.8 (C=O), 162.1 (Ar-O), 136.5 (C-Cl), 130.6, 114.5, 113.8 (=CH₂), 71.2 (-OCH₂-), 26.3 (-CH₃).
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₂ClO₂[M+H]⁺: 211.05; Found: ~211.0.
TLC (Hexane:EtOAc 4:1) Rf = 0.45 (Visualized under short-wave UV 254 nm).

Troubleshooting & Causality Analysis

  • Issue: Low Yield or Incomplete Conversion

    • Causality: K₂CO₃ is highly hygroscopic. If the base absorbs atmospheric moisture, it clumps, drastically reducing its surface area and basicity. Furthermore, water can competitively hydrolyze the 2,3-dichloro-1-propene[3].

    • Solution: Always use freshly powdered, oven-dried K₂CO₃ and anhydrous solvent.

  • Issue: Unreacted Alkylating Agent / Stalled Reaction

    • Causality: 2,3-Dichloro-1-propene is volatile (boiling point ~94 °C). If the reaction is heated too vigorously without adequate cooling in the reflux condenser, the reagent will evaporate out of the reaction matrix.

    • Solution: Ensure the condenser is supplied with chilled water and maintain the oil bath strictly at 60 °C.

  • Issue: Formation of C-Alkylation Byproducts

    • Causality: While O-alkylation is kinetically favored in polar aprotic solvents (DMF), using a less polar solvent or a stronger base (like NaH) might promote C-alkylation at the ortho position of the phenol ring.

    • Solution: Strictly adhere to the K₂CO₃/DMF system to ensure absolute O-alkylation selectivity.

References

  • Practical Coprecipitation Approach for High-Aspect Ratio Cupric Oxide Nanoparticles: A Sustainable Catalytic Platform for Huisgen and Fluorogenic Click Chemistry. ACS Publications. URL:[Link][1]

  • The Molecular Structure and Vibrational Spectrum of 6-bromo-8-thia-1,4-epoxybicyclo[4.3.0]non-2-ene. NIH. URL:[Link][2]

  • Comprehensive Organic Reactions in Aqueous Media. Dr. Hazhan / Wiley. URL: [Link][3]

Sources

Method

Palladium-catalyzed reactions involving 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Application Note: Palladium-Catalyzed Functionalization and Cyclization of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Executive Summary 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Functionalization and Cyclization of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Executive Summary

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone) is a highly versatile bifunctional building block. Featuring both a para-acetyl electronic handle and a 2-chloroallyl ether moiety, it serves as a robust electrophile for palladium-catalyzed cross-coupling reactions[1]. This application note details the mechanistic rationale and provides validated, step-by-step protocols for two divergent palladium-catalyzed workflows: the intermolecular Suzuki-Miyaura cross-coupling to yield functionalized allyl ethers, and the intramolecular direct arylation to construct the privileged 5-acetyl-2-methylbenzofuran scaffold[2].

Chemical Profile & Mechanistic Rationale

The strategic value of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one lies in the unique reactivity of its vinylic carbon-chlorine (sp² C–Cl) bond. Unlike simple allyl chlorides that typically form electrophilic π-allylpalladium complexes, the 2-chloroallyl moiety undergoes oxidative addition with Pd(0) to form a localized, nucleophile-resistant vinylpalladium(II) intermediate[3].

The fate of this vinylpalladium(II) species is dictated by the reaction conditions:

  • Pathway A (Intermolecular Cross-Coupling): In the presence of an external nucleophile (e.g., an arylboronic acid) and a mild base, the intermediate undergoes transmetalation. The use of bulky, electron-rich phosphine ligands (such as SPhos or RuPhos) is critical to accelerate the initial oxidative addition into the relatively strong C–Cl bond[4]. Subsequent reductive elimination yields a 2-arylallyl ether.

  • Pathway B (Intramolecular C-H Arylation): In the absence of an external nucleophile, applying elevated temperatures and a strong base (e.g., Cs₂CO₃) forces the vinylpalladium(II) intermediate down an intramolecular Concerted Metalation-Deprotonation (CMD) pathway. The acetyl group at the para position withdraws electron density from the aromatic ring, increasing the acidity of the ortho protons and facilitating the base-assisted C–H activation, ultimately yielding a benzofuran derivative[2]. Reversible oxidative addition dynamics play a key role in optimizing the catalyst turnover for this specific transformation[5].

Divergent Palladium-Catalyzed Workflows

G Substrate 1-{4-[(2-Chloroprop-2-en-1-yl)oxy] phenyl}ethan-1-one VinylPd Vinylpalladium(II) Intermediate [Oxidative Addition] Substrate->VinylPd + Pd(0) Pd0 Pd(0) Catalyst Pd0->VinylPd Suzuki Suzuki-Miyaura Coupling (+ ArB(OH)2) VinylPd->Suzuki Transmetalation CH_Act Intramolecular C-H Activation (+ Base) VinylPd->CH_Act Base-assisted deprotonation Product1 2-Arylallyl Ether Derivative Suzuki->Product1 Reductive Elimination Product2 5-Acetyl-2-methylbenzofuran CH_Act->Product2 Reductive Elimination

Mechanistic divergence of Pd-catalyzed reactions for 4-(2-chloroallyloxy)acetophenone.

Quantitative Data: Reaction Optimization

The intramolecular direct arylation (Pathway B) is highly sensitive to the choice of ligand and base. Table 1 summarizes the optimization parameters for the synthesis of 5-acetyl-2-methylbenzofuran.

Table 1: Optimization of Intramolecular C-H Arylation Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene11015
2Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ (2.5)DMF11042
3 Pd(OAc)₂ (10) PCy₃ (20) Cs₂CO₃ (2.5) DMF 130 85
4Pd₂(dba)₃ (5)SPhos (10)K₃PO₄ (2.0)DMA13068

Analysis: Entry 3 demonstrates that a highly basic, bulky phosphine (PCy₃) combined with a strong base (Cs₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (130 °C) is optimal for driving the challenging CMD step while preventing premature catalyst decomposition.

Validated Experimental Protocols

Protocol A: Intermolecular Suzuki-Miyaura Coupling (Synthesis of 2-Arylallyl Ethers)

Objective: To synthesize 1-(4-((2-phenylallyl)oxy)phenyl)ethan-1-one via cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Degassing (Critical Step): Evacuate and backfill the flask with Argon (3 cycles). Causality: Ensuring a strictly oxygen-free environment is vital to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich SPhos ligand[6].

  • Solvent Addition: Add degassed Toluene (10 mL) and H₂O (1 mL) via syringe. The biphasic system aids in the dissolution of the inorganic base, accelerating the transmetalation step.

  • Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.4) will be replaced by a new UV-active spot (R_f ~0.5). Confirm product identity via ¹H NMR by observing the shift of the vinylic protons and the appearance of the new aromatic multiplet (δ 7.3–7.5 ppm).

Protocol B: Intramolecular Direct Arylation (Synthesis of 5-Acetyl-2-methylbenzofuran)

Objective: To synthesize the benzofuran core via intramolecular Heck-type C-H activation.

Step-by-Step Methodology:

  • Reaction Setup: Charge a heavy-walled pressure vial with 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), PCy₃ (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.5 mmol).

  • Atmosphere Control: Purge the vial with Argon for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL). Causality: The polar aprotic nature of DMF stabilizes the highly polar transition state during the Concerted Metalation-Deprotonation (CMD) process, significantly boosting the yield compared to non-polar solvents like toluene.

  • Execution: Seal the vial and heat to 130 °C for 16 hours. Causality: High thermal energy is required to overcome the significant activation barrier of the unactivated ortho C–H bond.

  • Workup & Validation: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc (30 mL). Wash the combined filtrate with water (3 x 20 mL) to effectively partition and remove the DMF, followed by a brine wash (20 mL).

    • Self-Validation: Purify via silica gel chromatography. Confirm the successful cyclization via ¹H NMR by noting the complete disappearance of the terminal vinylic protons (δ 5.3–5.5 ppm) and the emergence of a distinct benzofuran methyl singlet (δ 2.4 ppm).

Sources

Application

Standard Operating Procedure for the Isolation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Executive Summary & Mechanistic Rationale The synthesis and subsequent isolation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone) is a critical procedure...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis and subsequent isolation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone) is a critical procedure in the development of advanced pharmaceutical intermediates. This molecule is generated via a Williamson ether synthesis, coupling 4-hydroxyacetophenone with 2,3-dichloroprop-1-ene in the presence of a mild base[1].

Mechanistic Design: The reaction relies on the regioselective SN​2 substitution of the allylic chloride present in 2,3-dichloroprop-1-ene. The vinylic chloride ( sp2 hybridized) is highly resistant to nucleophilic attack, ensuring that the phenoxide anion exclusively attacks the allylic position[2]. To generate the nucleophilic phenoxide, anhydrous potassium carbonate ( K2​CO3​ ) is employed in a polar aprotic solvent, typically N,N-dimethylformamide (DMF)[3]. DMF is selected because it optimally solvates the potassium cation, leaving the phenoxide "naked" and highly reactive, driving the etherification to completion.

Isolation Workflow Visualization

IsolationWorkflow N1 Crude Reaction Mixture (Product, DMF, K2CO3, KCl) N2 Aqueous Quench & LLE (Add H2O & EtOAc) N1->N2 N3 Aqueous Layer (Salts, DMF) N2->N3 Discard N4 Organic Layer (Crude Product in EtOAc) N2->N4 Retain N5 Aqueous Washes (5% LiCl aq. & Brine) N4->N5 N6 Desiccation (Anhydrous Na2SO4) N5->N6 N7 Solvent Evaporation (Rotary Evaporator) N6->N7 N8 Silica Gel Chromatography (Hexanes/EtOAc Gradient) N7->N8 N9 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (Pure Target Compound) N8->N9 Pure Fractions

Workflow for the biphasic extraction and chromatographic isolation of the target ether.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Hydroxyacetophenone136.151.010.0 mmol (1.36 g)Limiting Reagent / Nucleophile
2,3-Dichloroprop-1-ene110.971.212.0 mmol (1.33 g)Electrophile
Potassium Carbonate (anhydrous)138.211.515.0 mmol (2.07 g)Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent

Phase 1 Protocol: Biphasic Resolution (Liquid-Liquid Extraction)

Once Thin Layer Chromatography (TLC) indicates the complete consumption of 4-hydroxyacetophenone, the reaction must be quenched and the product isolated from the highly polar DMF solvent.

  • Quenching: Cool the reaction vessel to ambient temperature. Slowly pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water.

    • Causality Checkpoint: Using ice-water mitigates the exothermic dissolution of K2​CO3​ , preventing thermal degradation of the product and avoiding solvent boil-off.

  • Organic Partitioning: Add 50 mL of Ethyl Acetate (EtOAc) to the separatory funnel. Invert gently and vent immediately to release evolved CO2​ gas.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the target ether, while the lower aqueous layer contains the inorganic salts ( KCl , unreacted K2​CO3​ ) and the bulk of the DMF. Drain and discard the aqueous layer.

  • DMF Stripping (Expert Insight): Wash the retained organic layer with 3 × 30 mL of a 5% (w/v) aqueous Lithium Chloride (LiCl) solution.

    • Causality Checkpoint: A common pitfall in DMF-mediated reactions is the persistence of the solvent during evaporation, which severely degrades downstream chromatographic resolution. LiCl dramatically increases the ionic strength of the aqueous phase, creating a "salting-out" effect that forces DMF into the aqueous layer far more effectively than water alone, without causing emulsions.

  • Final Wash & Desiccation: Wash the organic layer with 30 mL of saturated NaCl (brine). Transfer the organic phase to an Erlenmeyer flask and add 5 g of anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl for 15 minutes.

    • Causality Checkpoint: Na2​SO4​ is a neutral, high-capacity drying agent ideal for ether solutions, safely removing residual water without catalyzing side reactions[4].

  • Concentration: Filter the desiccated solution through fluted filter paper and concentrate in vacuo (Rotary Evaporator) at 35 °C to yield the crude product as a viscous oil.

    • Self-Validating System: Perform a TLC co-spot of the concentrated oil against the crude reaction mixture. The disappearance of the baseline DMF streak validates the success of the biphasic resolution.

Phase 2 Protocol: Chromatographic Purification

The crude oil contains the target product, slight excesses of unreacted 2,3-dichloroprop-1-ene, and trace impurities. Silica gel chromatography is required for final isolation.

Table 2: Chromatographic Gradient Profile (Hexanes : Ethyl Acetate)

Column Volume (CV)Hexanes (%)EtOAc (%)Elution Target / Purpose
0 - 21000Flush non-polar impurities (unreacted allylic chloride)
2 - 59010Transition phase
5 - 108020Elute target ether (1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one)
10 - 125050Flush column of any trace unreacted 4-hydroxyacetophenone
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes. Pack a glass column (e.g., 2 cm diameter for a 10 mmol scale) to a bed height of 15 cm.

  • Sample Loading: Dissolve the crude oil in a minimal volume of Dichloromethane (DCM) (approx. 1.5 mL) and carefully load it directly onto the flat silica bed.

    • Causality Checkpoint: Minimal-solvent wet loading prevents band broadening, ensuring sharp peak resolution between the product and any unreacted phenol.

  • Elution & Fraction Collection: Elute the column following the gradient specified in Table 2. Collect 15 mL fractions.

  • Fraction Validation: Spot each fraction on a silica TLC plate and develop in 8:2 Hexanes:EtOAc.

    • Self-Validating System: The target compound will appear as a distinct UV-active spot at Rf​≈0.45 . Unreacted 4-hydroxyacetophenone is significantly more polar due to its hydrogen-bonding hydroxyl group and will remain near the baseline ( Rf​≈0.1 ). If the spot at Rf​ 0.45 is isolated cleanly, the purification is successful.

  • Final Isolation: Pool the pure fractions and evaporate the solvent in vacuo to afford 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one as a purified compound.

References

  • [1] Title: Synthesis, Characterization and Anti-Diabetic Activity of Novel 2 Source: ijmspr.in URL:

  • [3] Title: Meta-Alkoxy-Substituted Difluoroboron Dibenzoylmethane Complexes as Environment-Sensitive Materials Source: acs.org URL:

  • [2] Title: First Cross-Coupling Reaction of Potassium Aryltrifluoroborates with Organic Chlorides in Aqueous Media Catalyzed by an Oxime-Derived Palladacycle Source: acs.org URL:

  • [4] Title: Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) Source: wisc.edu URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Welcome to the technical support center for the synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in the principles of organic chemistry and supported by established literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, which is a Williamson ether synthesis, are a common issue.[1][2] The primary factors influencing the yield are the choice of base and solvent, reaction temperature, and potential side reactions.

Troubleshooting Steps:

  • Base Selection: The phenoxide of 4-hydroxyacetophenone must be generated in situ for the nucleophilic attack to occur.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): While safer and easier to handle, they may not be strong enough to fully deprotonate the phenol, leading to incomplete reactions.

    • Strong Bases (e.g., NaH, KH, NaOH): These will ensure complete deprotonation but can increase the likelihood of side reactions, particularly elimination. For phenolic starting materials, moderately strong bases like potassium carbonate are often a good starting point.[3]

  • Solvent Choice: The solvent plays a crucial role in solvating the cation of the phenoxide salt, thereby influencing the nucleophilicity of the phenoxide oxygen.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice as they effectively solvate the cation, leaving the phenoxide anion more "naked" and reactive.

    • Protic Solvents (e.g., Ethanol, Water): These should be avoided as they can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity.

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and the prevalence of side reactions.

    • Too Low: The reaction may be too slow, leading to incomplete conversion.

    • Too High: This can promote side reactions such as elimination of the alkyl halide and C-alkylation of the phenol. A typical temperature range for Williamson ether synthesis is 50-100 °C.

  • Moisture: The presence of water in the reaction mixture can hydrolyze the phenoxide and the alkylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Optimization Strategy:

A systematic approach to optimizing your reaction conditions is recommended. Consider setting up a small-scale screen of different bases and solvents to identify the optimal combination for your specific setup.

Parameter Recommendation Rationale
Base Start with K₂CO₃ or Cs₂CO₃. If the reaction is slow, consider NaH.Balances reactivity with minimizing side reactions.
Solvent Use anhydrous DMF or acetonitrile.Promotes the Sₙ2 reaction by solvating the cation.
Temperature Begin with a moderate temperature (e.g., 60-80 °C).Optimizes reaction rate while minimizing side reactions.
Monitoring Track reaction progress by TLC or GC-MS.Prevents prolonged heating and decomposition.
Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A2: The formation of byproducts is a significant challenge in this synthesis. The most common side reactions are C-alkylation and elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired product) or at the aromatic ring (C-alkylation, byproduct). This is a common issue in the alkylation of phenols.

  • Elimination: The alkylating agent, 2,3-dichloro-1-propene, can undergo elimination reactions in the presence of a strong base to form various dienes, which will not react with the phenoxide.

Minimizing Byproduct Formation:

  • Control of Alkylation Site:

    • Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The nature of the cation can also play a role. Using a phase-transfer catalyst can enhance the selectivity for O-alkylation.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is highly recommended.[4][5] The PTC helps to shuttle the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs, often leading to milder reaction conditions, higher yields, and improved selectivity for O-alkylation.[4][6]

dot

cluster_main Troubleshooting Byproduct Formation Start Multiple Byproducts Observed Check_Alkylation Identify Alkylation Site Start->Check_Alkylation Check_Elimination Check for Elimination Products Start->Check_Elimination O_Alkylation Desired O-Alkylation Product Check_Alkylation->O_Alkylation Dominant C_Alkylation C-Alkylation Byproduct Check_Alkylation->C_Alkylation Significant Elimination Elimination Byproducts Check_Elimination->Elimination Present Use_PTC Implement Phase-Transfer Catalysis (PTC) C_Alkylation->Use_PTC Optimize_Base Use a Milder Base (e.g., K₂CO₃) Elimination->Optimize_Base Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp

Caption: Troubleshooting workflow for byproduct formation.

Q3: How do I purify the final product and remove the unreacted starting materials and byproducts?

A3: Purification of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves a combination of extraction and chromatography.

Step-by-Step Purification Protocol:

  • Work-up:

    • After the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter it off.

    • If a solvent like DMF or DMSO was used, it is often beneficial to dilute the reaction mixture with a larger volume of water and extract the product into an organic solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted 4-hydroxyacetophenone.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Chromatography:

    • The crude product will likely be an oil or a solid containing impurities. Column chromatography on silica gel is the most effective method for purification.

    • A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The less polar C-alkylated byproduct and other non-polar impurities will elute first, followed by the desired O-alkylated product. Unreacted 4-hydroxyacetophenone is more polar and will have a lower Rf value.

dot

cluster_purification Purification Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Washes) Start->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Final_Product Pure Product (1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one) Fractions->Final_Product

Caption: General purification workflow.

Q4: What is the role of the second chlorine atom on the 2,3-dichloro-1-propene? Can it react?

A4: The alkylating agent, 2,3-dichloro-1-propene, has two chlorine atoms. The chlorine on the C1 position is an allylic chloride, which is highly reactive in Sₙ2 reactions. The chlorine on the C2 position is a vinylic chloride, which is generally unreactive towards Sₙ2 displacement.

Under typical Williamson ether synthesis conditions, the reaction will occur selectively at the allylic position. However, under more forcing conditions (e.g., very high temperatures, very strong bases), there is a possibility of elimination reactions involving the vinylic chloride, or other complex side reactions. For the purpose of synthesizing the target molecule, the vinylic chloride is considered a stable spectator.

dot

cluster_reactivity Reactivity of 2,3-dichloro-1-propene Reactant 2,3-dichloro-1-propene (Cl-CH₂-C(Cl)=CH₂) Allylic_Cl Allylic Chloride (at C1) Reactant->Allylic_Cl Vinylic_Cl Vinylic Chloride (at C2) Reactant->Vinylic_Cl Reactive Highly Reactive in Sₙ2 Allylic_Cl->Reactive Unreactive Generally Unreactive in Sₙ2 Vinylic_Cl->Unreactive

Caption: Reactivity of chlorine atoms in 2,3-dichloro-1-propene.

General Experimental Protocol

This protocol provides a starting point for the synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxyacetophenone

  • 2,3-Dichloro-1-propene

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add 2,3-dichloro-1-propene (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washes, and dilute with a significant volume of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 1M NaOH (2 x volumes) to remove unreacted 4-hydroxyacetophenone, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Benchchem. (2025). Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). JP2019001737A - Method for synthesis of 2-chloropropane.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
  • ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
  • National Institutes of Health. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
  • National Oceanic and Atmospheric Administration. (n.d.). 2,3-DICHLOROPHENOL | CAMEO Chemicals.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • MDPI. (2017, December 6).
  • Organic Chemistry Portal. (n.d.).
  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dichloropropenes.
  • Francis Academic Press. (n.d.).
  • Minds@UW. (n.d.). Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile 2,3-Dichloropropene.
  • MDPI. (2021, February 25). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring.
  • MDPI. (2020, December 8).
  • Benchchem. (2025). Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report | Eastern Kentucky University.
  • ACS Green Chemistry Institute. (2026, March 4).
  • International Society for Magnetic Resonance in Medicine. (n.d.).
  • ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Welcome to the Application Scientist Support Portal. This guide is dedicated to troubleshooting and optimizing the Williamson ether synthesis of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, a critical intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is dedicated to troubleshooting and optimizing the Williamson ether synthesis of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, a critical intermediate in drug development and agricultural chemistry. The reaction involves the O-alkylation of 4-hydroxyacetophenone with 2,3-dichloroprop-1-ene.

Experimental Protocol: Optimized O-Alkylation Workflow

To establish a self-validating baseline, we recommend the following optimized protocol utilizing a polar aprotic solvent and a mild carbonate base [1].

Materials Required:

  • 4-Hydroxyacetophenone (1.0 eq, limiting reagent)

  • 2,3-Dichloroprop-1-ene (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (0.5 M relative to phenol)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a dry, round-bottom flask with 4-hydroxyacetophenone, K₂CO₃, and CH₃CN. Stir at room temperature for 30 minutes. Self-Validation Check: The suspension will turn a distinct yellow color, confirming the deprotonation of the phenol and generation of the active phenoxide nucleophile.

  • Catalyst Addition: Add KI (0.1 eq) to the mixture. This initiates an in situ Finkelstein reaction, converting the allylic chloride to a more reactive allylic iodide.

  • Electrophile Addition: Slowly add 2,3-dichloroprop-1-ene dropwise over 15 minutes to prevent localized heating and polymerization.

  • Heating & Monitoring: Heat the reaction to 70–75 °C. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is typically complete within 6–8 hours.

  • Quench & Workup: Cool to room temperature, filter off the inorganic salts (KCl, K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water.

  • Product Purification: Wash the organic layer with cold 1M NaOH. Self-Validation Check: This step selectively extracts any unreacted 4-hydroxyacetophenone into the aqueous layer, ensuring the organic layer contains only the target ether. Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one.

Quantitative Data: Solvent and Base Optimization

The table below summarizes the causality between reaction conditions and yield, highlighting why specific parameters are chosen over others [1, 2].

EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Note
1WaterNaOHNone1001215%High C-alkylation due to protic solvation of oxygen.
2AcetoneK₂CO₃None562465%Clean O-alkylation, but slow kinetics due to low reflux temp.
3CH₃CNK₂CO₃KI (10 mol%)75888%Optimal. Finkelstein catalysis accelerates reaction.
4DMFCs₂CO₃None80692%Excellent regioselectivity; Cs⁺ enhances phenoxide solubility.
5DMFK₂CO₃None120440%Failure. High temp induces [3,3]-Claisen rearrangement.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 50% conversion despite using an excess of 2,3-dichloroprop-1-ene? A: 2,3-Dichloroprop-1-ene relies on an allylic chloride leaving group, which has sluggish kinetics compared to bromides or iodides. The Fix: Implement an in situ Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI) (0.1 eq). The iodide displaces the chloride to form 2-chloro-3-iodoprop-1-ene, a vastly superior electrophile that rapidly reacts with the phenoxide [3].

Q: I am observing a byproduct with the exact same mass (m/z) as my target product, but the NMR spectra show a free hydroxyl group (-OH) and a shifted allyl peak. What is happening? A: You are observing the thermal [3,3]-sigmatropic Claisen rearrangement byproduct. When allyl aryl ethers are exposed to excessive thermal stress, they spontaneously rearrange to form ortho-allylphenols [4]. The Fix: Ensure your reaction temperature strictly remains below 80 °C. If you are using DMF as a solvent, do not reflux it (b.p. 153 °C); use a controlled heating mantle or oil bath set to 70–75 °C.

Q: Why am I seeing C-alkylation (alkylation on the aromatic ring) instead of the desired O-alkylation? A: Phenoxide ions are ambient nucleophiles. If you use a strong base (like NaOH or KOH) in a protic solvent (like water or ethanol), the oxygen anion becomes heavily solvated by hydrogen bonds. This masks the oxygen and forces the softer carbon nucleophile (at the ortho or para position) to attack the allylic halide [2]. The Fix: Switch to a weaker, polarizable base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or CH₃CN). Cesium carbonate is particularly effective as the large Cs⁺ cation loosely coordinates with the phenoxide, leaving the oxygen highly nucleophilic for selective O-alkylation [1].

Q: The reaction mixture turns dark brown and becomes highly viscous. How do I prevent this? A: This indicates polymerization or degradation of the 2,3-dichloroprop-1-ene. Allylic halides are prone to radical-induced polymerization or degradation in the presence of strong bases at elevated temperatures. The Fix: Do not add the allylic halide all at once. Add it dropwise to the pre-formed phenoxide solution. Additionally, sparging the solvent with nitrogen prior to the reaction can minimize radical pathways.

Diagnostic Workflow

Workflow Start O-Alkylation of 4-Hydroxyacetophenone Q1 Issue: Low Yield / Slow Reaction? Start->Q1 S1 Action: Switch to DMF/MeCN Add KI (Finkelstein Catalyst) Q1->S1 Yes Q2 Issue: C-Alkylation Byproducts? Q1->Q2 No S1->Q2 S2 Action: Use Weaker Base (K2CO3/Cs2CO3) Avoid Strong Bases (NaOH) Q2->S2 Yes Q3 Issue: Claisen Rearrangement? Q2->Q3 No S2->Q3 S3 Action: Maintain Temp < 80°C Do Not Reflux DMF Q3->S3 Yes Success Optimized: 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Q3->Success No S3->Success

Troubleshooting workflow for the O-alkylation of 4-hydroxyacetophenone derivatives.

References

  • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A Brief Review: Microwave Assisted Ethers Synthesis Source: TSI Journals URL: [Link]

  • Title: Aza-Claisen rearrangement (Review of [3,3]-sigmatropic rearrangements) Source: ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of the synthetic intermediate, 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}et...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of the synthetic intermediate, 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. We will address common challenges and frequently asked questions encountered during its purification via normal-phase column chromatography, grounding our advice in established chromatographic principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of the target compound and the initial setup for a successful purification.

Q1: What are the key structural features of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one that influence its chromatographic behavior?

A1: The polarity and potential for interaction with the stationary phase are dictated by several functional groups. The molecule possesses a moderately polar ketone and an ether linkage, along with a polarizable aromatic ring. These features make the compound suitable for normal-phase chromatography on silica gel. However, the allylic chloride on the 2-chloroprop-2-en-1-yl moiety introduces a potential for instability, particularly on acidic stationary phases, which could lead to degradation if the purification is not performed efficiently. The molecular weight of the compound is approximately 210.65 g/mol .[1][2]

Q2: What is a good starting point for developing a solvent system for Thin-Layer Chromatography (TLC)?

A2: For a compound of moderate polarity like this, a binary solvent system of a non-polar alkane and a more polar solvent is ideal. A mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc) is the most common and effective choice. We recommend starting with a series of TLC trials using the solvent systems outlined in the table below to find the optimal mobile phase.

Q3: How do I visualize the compound on a TLC plate?

A3: The phenyl ethanone moiety contains a chromophore (an aromatic ring conjugated with a carbonyl group), which will absorb ultraviolet (UV) light. Therefore, the most convenient and non-destructive method for visualization is using a UV lamp at 254 nm.[3] The compound will appear as a dark spot on the fluorescent green background of the TLC plate. Staining methods like potassium permanganate can also be used but are destructive.

Q4: What is the ideal Rf value I should aim for on TLC before scaling up to a column?

A4: For optimal separation in column chromatography, the target compound should have an Rf value between 0.20 and 0.35 in the chosen solvent system.[4] An Rf in this range ensures that the compound moves through the column at a reasonable rate, allowing for good separation from both less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf).

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the column chromatography process, providing causal explanations and actionable solutions.

Q5: My compound is streaking or tailing on the TLC plate and the column. What's causing this and how do I fix it?

A5: Tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or sample overload.

  • Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The ether oxygen or ketone carbonyl in your molecule could be interacting too strongly with these acidic sites. The allylic chloride may also be susceptible to acid-catalyzed decomposition, creating polar impurities that streak.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% by volume).[5] This neutralizes the most acidic sites on the silica, leading to sharper peaks. Always run a trial TLC with the modified eluent first.

  • Cause 2: Sample Overload: Applying too concentrated a sample to the TLC plate or column can saturate the stationary phase in that area, leading to band broadening and tailing.[6]

    • Solution: For TLC, ensure your spotting solution is dilute. For the column, dissolve your crude product in a minimal amount of solvent and consider using the "dry loading" method (see Protocol 3) to ensure a narrow, evenly applied sample band.

Q6: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A6: Poor resolution means the eluent is not discriminating effectively between the compounds. The goal is to increase the differential migration of the components.

  • Cause 1: Inappropriate Solvent Polarity: The polarity of your mobile phase may be too high, causing all compounds to move too quickly through the column without sufficient interaction with the stationary phase.

    • Solution 1: Adjust Solvent Ratio: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will decrease the Rf values of all compounds but may increase the separation between them. Aim for a system that gives a ΔRf ≥ 0.2 between your product and the key impurity on TLC.

    • Solution 2: Change Solvents: Sometimes, changing the nature of the polar solvent can dramatically alter selectivity. For example, substituting ethyl acetate with a different solvent like dichloromethane (DCM) can change the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) and improve separation. A common alternative system is Hexane/DCM with a small amount of methanol if higher polarity is needed.[7]

  • Cause 2: Isocratic Elution is Insufficient: If your crude mixture contains impurities with polarities very close to your product, a single solvent mixture (isocratic elution) may not be enough.

    • Solution: Employ a gradient elution . Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute the non-polar impurities. Then, gradually and systematically increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your target compound, leaving the more polar impurities behind on the column.

Q7: My yield after column chromatography is very low. Where did my product go?

A7: Low recovery can be due to product degradation, irreversible adsorption, or issues with fraction collection.

  • Cause 1: Irreversible Adsorption/Degradation: As mentioned, the compound might be degrading on the acidic silica. Alternatively, if it is very polar, it might bind so strongly that it does not elute with the chosen solvent.

    • Solution: In addition to deactivating the silica with triethylamine, work quickly. Do not let the compound sit on the column for an extended period.[5] If degradation is still suspected, consider switching to a less acidic stationary phase like neutral alumina.

  • Cause 2: Co-elution and Incorrect Pooling: Broad peaks can lead to the product being spread across many fractions. If you pool fractions too conservatively based on TLC, you may be discarding a significant amount of product.

    • Solution: Collect a larger number of smaller fractions. Analyze every fraction (or every other fraction) carefully by TLC. Combine only the fractions that show a single, pure spot corresponding to your product. Fractions containing a mix of product and impurities can be combined, concentrated, and re-purified.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking 1. Acidic silica gel2. Sample overload3. Insoluble material in sample1. Add 0.1-1% triethylamine to eluent2. Dilute sample; use dry loading3. Pre-filter the crude sample solution
Poor Separation 1. Suboptimal solvent system2. Isocratic elution is insufficient1. Decrease eluent polarity; try different solvents (e.g., DCM)2. Use a shallow gradient elution
Low Product Yield 1. Degradation on column2. Irreversible adsorption3. Incorrect fraction pooling1. Add triethylamine; work quickly; consider alumina2. Flush column with a very polar solvent (e.g., 100% EtOAc or MeOH) at the end3. Collect smaller fractions; analyze all fractions by TLC before pooling
Compound Won't Elute Eluent is not polar enoughIncrease the polarity of the mobile phase significantly (e.g., switch from 20% to 50% EtOAc in Hexane, or add methanol)
Compound at Solvent Front Eluent is too polarDecrease the polarity of the mobile phase (e.g., switch from 20% to 5% EtOAc in Hexane)

Section 3: Detailed Experimental Protocols

Protocol 1: Developing an Optimal Solvent System via TLC
  • Prepare Stock Solutions: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate to make a dilute solution for spotting.

  • Prepare TLC Chambers: In separate 100 mL beakers (or dedicated TLC chambers), add ~5 mL of different Hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3). Place a piece of filter paper in each chamber to ensure saturation and cover with a watch glass.[7]

  • Spot the Plate: Using a fine capillary tube, spot your crude material on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.[6]

  • Visualize and Select: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize under a UV 254 nm lamp. Identify the solvent system that gives your target compound an Rf value between 0.20 and 0.35.

Protocol 2: Slurry Packing a Silica Gel Column
  • Select Column Size: For every 1 gram of crude material, use approximately 50-100 grams of silica gel (100-200 mesh is suitable for general-purpose flash chromatography).

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and stir gently with a glass rod to create a homogenous, pourable slurry without lumps.

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand. Fill the column about one-third full with the initial eluent.

  • Pour the Slurry: Gently pour the silica slurry into the column. Use a funnel to aid the process. Tap the side of the column gently to dislodge air bubbles.

  • Pressurize and Settle: Open the stopcock and drain some solvent, collecting it for reuse. Apply gentle air pressure (using a pump or bulb) to pack the bed firmly. The goal is a stable, homogenous column bed with a flat top surface. Add a final protective layer of sand on top of the packed silica. Never let the column run dry.

Protocol 3: Sample Loading
  • Wet Loading:

    • Dissolve the crude product in the minimum possible volume of the initial eluent (or a slightly more polar solvent like DCM if solubility is an issue).

    • Drain the solvent in the packed column until it is just level with the top layer of sand.

    • Carefully add the concentrated sample solution to the top of the column using a pipette, avoiding disturbance of the sand layer.

    • Drain the sample solution into the column bed, then carefully add a small amount of fresh eluent and drain again (x2) to wash any remaining sample onto the column.

    • Carefully fill the column with eluent and begin the elution.

  • Dry Loading (Recommended for Better Resolution):

    • Dissolve the crude product in a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Drain the solvent in your packed column to the level of the sand.

    • Carefully add the dry-loaded silica powder to the top of the column, creating a thin, even layer.

    • Gently add a fresh layer of sand on top of the sample layer.

    • Fill the column with eluent and begin the elution.

Section 4: Visualization of Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography separation issues.

Troubleshooting_Workflow Start Analyze Post-Column Fractions Purity_Check Purity < 95%? Start->Purity_Check Yield_Check Yield < 70%? Purity_Check->Yield_Check No CoElution Co-elution of Impurities Purity_Check->CoElution Yes Streaking Broad Peaks / Streaking Yield_Check->Streaking Yes Success Purification Successful Yield_Check->Success No Optimize_Gradient Use Shallower Gradient or Change Solvent System CoElution->Optimize_Gradient Degradation Product Degradation / Irreversible Adsorption Streaking->Degradation Dry_Load Use Dry Loading & Check Sample Concentration Streaking->Dry_Load Deactivate_Silica Add 0.5% Et3N to Eluent & Consider Alumina Degradation->Deactivate_Silica ReRun Re-run Column with Optimized Conditions Optimize_Gradient->ReRun Dry_Load->ReRun Deactivate_Silica->ReRun

Caption: Troubleshooting workflow for column chromatography purification.

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for the synthesis of related compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24690317, 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. Retrieved from [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Victoria. (n.d.). Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • HALO Chromatography. (2023). HPLC Column Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.1.4E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Oxygen as Single Oxidant for Two Steps: Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones. Retrieved from [Link]

Sources

Optimization

Solvent effects on the stability of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

[label="Avoid Protic Solvents\n(Use Toluene/ Mechanistic pathways of solvent-induced degradation. Workflow Start Identify Experimental Conditions Q1 Thermal Reaction (>60°C)?

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Avoid Protic Solvents\n(Use Toluene/

Mechanistic pathways of solvent-induced degradation.

Workflow Start Identify Experimental Conditions Q1 Thermal Reaction (>60°C)? Start->Q1 Q2 Photochemical / UV Exposure? Start->Q2 Q3 Acidic Environment? Start->Q3 Act1 Avoid Protic Solvents (Use Toluene/Xylene) Q1->Act1 Yes Act2 Avoid H-Donors (Use MeCN/DCM) Q2->Act2 Yes Act3 Avoid Nucleophilic Solvents (Use Anhydrous DCM) Q3->Act3 Yes

Decision tree for solvent selection to prevent degradation.

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Master Organic Chemistry.
  • Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society.
  • Photocatalytic hydrogenation of acetophenone on a titanium dioxide cellulose film. PMC.
  • Investigation of solvent effects for the Claisen rearrangement of chorismate to prephenate: mechanistic interpretation via near attack conform
  • Transfer Hydrogenation from 2-propanol to Acetophenone C
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • USING RuCl (PPh )
Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Clearance for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Welcome to the Technical Support Center for the isolation and purification of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone). As a critical etherified inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly referred to as 4-(2-chloroallyloxy)acetophenone). As a critical etherified intermediate in complex API synthesis, achieving high-purity crystalline material is paramount.

This guide synthesizes thermodynamic principles and empirical troubleshooting to help researchers resolve common bottlenecks—such as liquid-liquid phase separation (LLPS) and thermal degradation—during the crystallization workflow.

Section 1: Mechanistic Origins of Impurities

Understanding the causality behind impurity formation is the first step in designing a self-validating purification system. The target compound is typically synthesized via a Williamson ether synthesis between 4-hydroxyacetophenone and 2,3-dichloroprop-1-ene.

While O-alkylation is thermodynamically favored, the ambident nature of the phenoxide ion can lead to minor C-alkylation byproducts. More critically, the resulting allyl aryl ether is highly susceptible to thermal degradation. If exposed to excessive heat during downstream processing, it undergoes a [3,3]-sigmatropic Claisen rearrangement, migrating the 2-chloroallyl group to the ortho-position of the aromatic ring [1].

G SM 4-Hydroxyacetophenone (Starting Material) Base K2CO3 / Solvent (Williamson Ether Synthesis) SM->Base Reagent 2,3-Dichloroprop-1-ene (Alkylating Agent) Reagent->Base Target 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (Target Product) Base->Target O-Alkylation (Major) C_Alk C-Alkylation Byproduct (Kinetic Impurity) Base->C_Alk C-Alkylation (Minor) Claisen 3-(2-Chloroallyl)-4-hydroxyacetophenone (Thermal Degradation Impurity) Target->Claisen Heat > 80°C [3,3]-Sigmatropic Rearrangement

Mechanistic pathway of synthesis and thermal Claisen rearrangement degradation.

Section 2: Troubleshooting & FAQs

Q: During cooling, my solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the spinodal curve before reaching the metastable zone limit for nucleation. The solute separates into a product-rich liquid phase (the oil) and a solvent-rich phase. Because the oil phase acts as an excellent solvent for structurally similar impurities, allowing the oil to eventually solidify traps these impurities within the amorphous matrix, ruining your clearance [2]. Fix: To bypass the miscibility gap, you must control the supersaturation trajectory. Implement a seeding strategy . Cool the solution to just below the saturation temperature (e.g., 45°C in EtOAc/Heptane) but above the LLPS boundary, and introduce 1-2 wt% of pure seed crystals. This provides a thermodynamic surface for immediate crystal growth, depleting supersaturation and preventing the formation of the second liquid phase [3].

Q: LC-MS analysis of my isolated crystals shows a persistent +M 0 impurity (exact same mass as the product). What is this, and why is it co-crystallizing? A: This is 3-(2-chloroallyl)-4-hydroxyacetophenone, the product of a thermal[3,3]-sigmatropic Claisen rearrangement [1]. Allyl aryl ethers are highly susceptible to this rearrangement when exposed to heat. If your dissolution step, hot filtration, or drying process exceeds 80°C, the 2-chloroallyl group migrates from the oxygen to the carbon ring. Fix: This is a self-inflicted degradation impurity. Because it contains a free phenolic -OH, it strongly hydrogen-bonds with your target ether, making it nearly impossible to purge via standard crystallization. You must prevent its formation by strictly limiting thermal exposure. Keep all dissolution and drying temperatures strictly below 60°C.

Q: I have residual 4-hydroxyacetophenone (starting material) in my final product. Recrystallization isn't clearing it. Why? A: 4-Hydroxyacetophenone shares the acetophenone core with your product, leading to a highly similar solubility profile in organic solvents. Furthermore, it can co-crystallize by forming hydrogen-bonded dimers with the ether oxygen or carbonyl of your target molecule. Fix: Shift the purification burden to the liquid-liquid extraction phase prior to crystallization. Exploit the pKa difference. Wash the crude organic phase with a mild alkaline aqueous solution (0.1 M NaOH or 5% Na2CO3). This deprotonates the unreacted 4-hydroxyacetophenone into its water-soluble phenoxide salt, partitioning it into the aqueous waste stream before crystallization begins.

Section 3: Standardized Crystallization Protocol

To ensure a self-validating and reproducible purification, follow this optimized Anti-Solvent/Cooling hybrid crystallization protocol using an Ethyl Acetate (EtOAc) and Heptane binary system.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one in EtOAc (3 relative volumes). Heat the jacketed reactor to 55°C until complete dissolution is achieved. Critical: Do not exceed 60°C to prevent thermal Claisen rearrangement.

  • Alkaline Wash (Optional but recommended): If HPLC indicates >2% residual starting material, wash the warm organic layer with 1 volume of 5% aqueous Na2CO3. Separate the phases and retain the organic layer.

  • Clarification: Perform a hot filtration of the organic layer through a 0.45 µm PTFE inline filter to remove insoluble particulates.

  • Controlled Cooling & Seeding: Cool the solution to 45°C at a controlled rate of 0.5°C/min. Once at 45°C, add 1.5 wt% of pure target seed crystals. Hold the suspension at 45°C for 60 minutes to establish the crystal bed and safely bypass the LLPS boundary.

  • Anti-Solvent Addition: Linearly dose Heptane (6 relative volumes) over 2 hours while maintaining overhead agitation at 200 RPM.

  • Final Cooling & Isolation: Cool the resulting slurry to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield. Filter the suspension and wash the wet cake with cold (5°C) EtOAc/Heptane (1:4 v/v).

  • Drying: Vacuum dry the isolated crystals at 40°C until a constant weight is achieved.

Workflow Crude Crude Mixture (High Impurity Load) Dissolve Dissolution in EtOAc (T = 55°C) Crude->Dissolve Wash Alkaline Wash (5% Na2CO3, Purge SM) Dissolve->Wash Cooling Controlled Cooling (0.5 °C/min to 45°C) Wash->Cooling Seeding Seeding (1.5 wt%) (Prevent Oiling Out) Cooling->Seeding Antisolvent Heptane Addition (Anti-solvent) Seeding->Antisolvent Isolate Filtration & Drying (T = 40°C) Antisolvent->Isolate

Optimized anti-solvent crystallization workflow with seeding to prevent LLPS.

Section 4: Quantitative Impurity Clearance Data

The table below summarizes the expected impurity clearance comparing an unoptimized process (where oiling out occurs) versus the optimized seeded protocol described above.

Chemical SpeciesCrude Area %Unoptimized (Oiling Out) Area %Optimized (Seeded) Area %
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one 85.0%92.5%>99.5%
Unreacted 4-Hydroxyacetophenone8.5%4.2%<0.1% (LOD)
3-(2-Chloroallyl)-4-hydroxyacetophenone (Claisen)3.0%2.1%<0.1% (LOD)
C-Alkylation Byproduct3.5%1.2%0.3%

Note: The unoptimized process traps impurities within the solidified oil matrix, resulting in a stalled purity upgrade. The optimized process effectively rejects impurities into the mother liquor.

References
  • Svanholm, U., & Parker, V. D. "Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid." Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Zhao, H., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development.[Link]

  • Deneau, E., & Steele, G. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development.[Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one vs unsubstituted allyloxyacetophenone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In the design of complex heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In the design of complex heterocyclic scaffolds for drug discovery, the strategic placement of functional groups on precursor molecules dictates the downstream synthetic possibilities. This guide provides an objective, data-supported comparison between 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (commonly known as 4-(2-chloroallyloxy)acetophenone) and its unsubstituted alternative, 4-allyloxyacetophenone .

While both molecules serve as classic substrates for the[3,3]-sigmatropic Claisen rearrangement, the presence of a vinylic chlorine atom at the C2 position of the allyl group fundamentally alters the molecule's reactivity profile. As demonstrated in this guide, the chloro-substituted variant acts as a self-contained, highly efficient precursor for fully aromatic benzofuran synthesis, whereas the unsubstituted variant typically yields non-aromatic dihydrobenzofurans unless subjected to harsh oxidative conditions.

Structural and Electronic Divergence

The reactivity divergence between these two substrates is rooted in the electronic and steric influence of the vinylic chlorine atom:

  • Unsubstituted Allyloxyacetophenone: Features a standard, unactivated terminal alkene. Following a thermal[3,3]-sigmatropic shift, the resulting 3-allyl-4-hydroxyacetophenone lacks a built-in leaving group. Subsequent cyclization requires transition-metal catalysis (e.g., Wacker-type Pd(II) oxidation) and yields a 2,3-dihydrobenzofuran.

  • 4-(2-Chloroallyloxy)acetophenone: The electronegative chlorine atom polarizes the alkene via the inductive (-I) effect. Following the Claisen rearrangement, the intermediate 3-(2-chloroallyl)-4-hydroxyacetophenone contains a highly activated electrophilic center. Upon base-mediated intramolecular nucleophilic attack by the phenoxide, the chloride ion is expelled. This elimination provides an immense thermodynamic driving force, resulting in a fully conjugated, aromatic 2-methylbenzofuran system[1].

Mechanistic Pathways: Rearrangement and Cyclization

The causality behind the divergent product formation is best understood through the mechanisms of post-rearrangement cyclization. The thermal Claisen rearrangement itself proceeds similarly for both substrates, driven by the rearomatization of the transient dienone intermediate. However, the fate of the resulting ortho-allylphenols differs drastically.

Mechanisms cluster_0 Pathway A: Unsubstituted Allyloxyacetophenone cluster_1 Pathway B: 2-Chloroallyloxyacetophenone A1 4-Allyloxyacetophenone B1 3-Allyl-4-hydroxyacetophenone A1->B1 Thermal Claisen (~200 °C) C1 5-Acetyl-2-methyl-2,3-dihydrobenzofuran B1->C1 Pd(II) / O2 (No leaving group) A2 4-(2-Chloroallyloxy)acetophenone B2 3-(2-Chloroallyl)-4-hydroxyacetophenone A2->B2 Thermal Claisen (~200 °C) C2 5-Acetyl-2-methylbenzofuran B2->C2 Base (-HCl) (Aromatization)

Mechanistic divergence of unsubstituted vs. 2-chloroallyloxyacetophenone during cyclization.

In Pathway B, the reductive Claisen rearrangement of 2-chloroallyloxy arenes in the presence of a base directly yields the benzofuran architecture[1]. The elimination of HCl is the critical step that locks the molecule into the stable aromatic state[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The choice of solvent and reagents is highly deliberate.

Protocol A: Thermal Claisen Rearrangement

Rationale: The reaction requires temperatures near 200 °C. N,N-diethylaniline is selected as the solvent because its high boiling point (215 °C) accommodates the thermal requirements, while its weakly basic nature neutralizes trace acidic byproducts, preventing premature polymerization or uncontrolled acid-catalyzed cyclization[3].

  • Dissolve 10 mmol of the aryl ether (either unsubstituted or 2-chloro substituted) in 15 mL of anhydrous N,N-diethylaniline.

  • Degas the solution with N₂ and heat to 190–200 °C under reflux for 12–24 hours. Monitor via TLC or LC-MS until the starting material is consumed[3].

  • Cool to room temperature, dilute with ethyl acetate, and wash aggressively with 2M HCl (3 x 50 mL) to protonate and remove the N,N-diethylaniline into the aqueous layer[2].

  • Dry the organic layer over MgSO₄, concentrate, and purify the resulting ortho-allylphenol via flash chromatography.

Protocol B: Base-Mediated Benzofuran Synthesis (For 2-Chloroallyl Substrate)

Rationale: Strong base deprotonates the phenol, increasing its nucleophilicity for the 5-endo-trig cyclization, while simultaneously acting as an acid scavenger for the expelled HCl.

  • Dissolve the purified 3-(2-chloroallyl)-4-hydroxyacetophenone (5 mmol) in 20 mL of ethanol.

  • Add 15 mmol of KOH (or K₂CO₃ in DMF for milder conditions) and heat to reflux for 4–6 hours.

  • Upon completion (confirmed by the disappearance of the phenolic OH stretch in IR or shift in NMR), cool the mixture, neutralize, and extract with dichloromethane to isolate 5-acetyl-2-methylbenzofuran.

Workflow Start Starting Aryl Ether Rearrange Step 1: [3,3]-Sigmatropic Rearrangement Solvent: N,N-diethylaniline (190-200 °C) Time: 12-24 h Start->Rearrange Isolate Step 2: Acid Wash & Extraction Removes basic solvent Rearrange->Isolate Branch Substrate Type? Isolate->Branch Cyclize1 Step 3A: Base-Mediated Cyclization Reagent: KOH/EtOH (Reflux) Product: Benzofuran Branch->Cyclize1 2-Chloroallyl Cyclize2 Step 3B: Oxidative Cyclization Reagent: Pd(OAc)2 / O2 Product: Dihydrobenzofuran Branch->Cyclize2 Unsubstituted

Standardized experimental workflow for rearrangement and subsequent cyclization.

Quantitative Data Comparison

The following table synthesizes the expected experimental parameters and yields based on standard reactivity profiles for these scaffolds.

Parameter4-Allyloxyacetophenone (Unsubstituted)1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
Rearrangement Temp. 190–200 °C190–200 °C
Rearrangement Product 3-Allyl-4-hydroxyacetophenone3-(2-Chloroallyl)-4-hydroxyacetophenone
Typical Rearrangement Yield 75–85%65–80%
Cyclization Reagent Pd(OAc)₂, Cu(OAc)₂, O₂ (Wacker-type)KOH / EtOH or K₂CO₃ / DMF
Cyclization Leaving Group None (Requires oxidative conditions)Chloride (-HCl)
Final Ring Structure 5-Acetyl-2-methyl-2,3-dihydrobenzofuran5-Acetyl-2-methylbenzofuran
Final Ring Aromaticity Non-aromatic heterocycleFully aromatic heterocycle

Advanced Applications: Cross-Coupling Potential

Beyond simple cyclization, the vinylic chloride in the 2-chloroallyl system serves as a highly versatile synthetic handle.

  • Unsubstituted Allyl: Primarily limited to olefin metathesis (e.g., Grubbs catalyst) or Heck couplings, which can be sterically demanding and prone to alkene isomerization.

  • 2-Chloroallyl: The C-Cl bond allows for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) prior to cyclization. This enables the synthesis of highly substituted, complex benzofurans that are otherwise difficult to access via traditional Friedel-Crafts or condensation methodologies.

References

  • Title: 28.5.1 Product Subclass 1: Anthra-9,10-quinones (I)
  • Title: A Sheffield Hallam University thesis (Synthesis of Benzofuran Compounds)
  • Title: WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators Source: Google Patents URL

Sources

Comparative

Validation of HPLC methods for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one quantification

As a Senior Application Scientist in analytical development, I frequently encounter complex synthetic intermediates that demand rigorous analytical control. The molecule 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical development, I frequently encounter complex synthetic intermediates that demand rigorous analytical control. The molecule 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (a functionalized acetophenone derivative) presents a unique chromatographic challenge. It features a highly conjugated, polarizable acetophenone core paired with a reactive, hydrophobic 2-chloroallyl ether moiety.

Standardizing an analytical method for this compound requires balancing retention, peak symmetry, and resolution from synthetic precursors (such as 4-hydroxyacetophenone and 2,3-dichloro-1-propene). This guide objectively compares a traditional Isocratic C18 High-Performance Liquid Chromatography (HPLC) method against an advanced Gradient Phenyl-Hexyl Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing the experimental data and mechanistic rationale necessary to validate these procedures according to global regulatory standards.

Mechanistic Rationale: Column Chemistry & Selectivity

The fundamental principle of method development is matching the stationary phase chemistry to the analyte's structural features.

  • The C18 Approach (Method A): Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. While the 2-chloroallyl ether group binds strongly to the C18 chains, providing adequate retention, the lack of orthogonal selectivity can cause co-elution with structurally similar hydrophobic impurities.

  • The Phenyl-Hexyl Approach (Method B): A Phenyl-Hexyl stationary phase introduces π−π stacking capabilities. The electron-deficient phenyl ring of the stationary phase interacts strongly with the electron-rich acetophenone core of our target molecule. This dual-mechanism (dispersive + π−π ) provides superior orthogonal selectivity, pulling the target peak away from non-aromatic impurities.

SeparationLogic Molecule 1-{4-[(2-Chloroprop-2-en-1-yl)oxy] phenyl}ethan-1-one Core Acetophenone Core (Strong UV Chromophore) Molecule->Core Ether 2-Chloroallyl Ether (Hydrophobic & Halogenated) Molecule->Ether Phenyl Phenyl-Hexyl Column (π-π + Dispersive) Core->Phenyl π-π Stacking C18 C18 Column (Dispersive Interactions) Ether->C18 Hydrophobic Binding Ether->Phenyl Res1 Standard Retention (Isocratic Elution) C18->Res1 Res2 Orthogonal Selectivity (Gradient Elution) Phenyl->Res2

Fig 1. Mechanistic rationale for column selection based on molecular structural features.

Comparative Performance Data

To objectively evaluate performance, both methods were tested using a spiked sample matrix containing the target molecule and its primary synthetic precursor, 4-hydroxyacetophenone. As recommended by [1], Acetonitrile was selected over Methanol as the organic modifier due to its lower viscosity and higher elution strength, which is critical for eluting the hydrophobic 2-chloroallyl group efficiently.

Chromatographic ParameterMethod A: Isocratic HPLC (Standard)Method B: Gradient UHPLC (Advanced)
Column Chemistry C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v)A: 0.1% Formic Acid (aq), B: Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Total Run Time 12.0 min4.5 min
Retention Time ( tR​ ) 6.8 min2.1 min
Theoretical Plates ( N ) > 8,500> 28,000
Tailing Factor ( Tf​ ) 1.181.03
Resolution ( Rs​ ) 2.2 (from precursor)4.8 (from precursor)
Limit of Quantitation 1.5 µg/mL0.15 µg/mL

Data Interpretation: Method B drastically outperforms Method A. The addition of 0.1% Formic Acid in Method B suppresses the ionization of residual phenolic impurities, preventing secondary interactions with column silanols. This causality is directly reflected in the superior Tailing Factor (1.03) and Theoretical Plates (>28,000).

Self-Validating Experimental Protocol (Method B)

A robust protocol must be a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the instrument "proves" its capability before any unknown samples are quantified.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Lowers pH to ~2.7, ensuring phenolic impurities remain fully protonated and neutral.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one reference standard in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to a 100 µg/mL working standard using 50:50 Water:Acetonitrile.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to Acetonitrile and prevents particulate accumulation on the 1.7 µm UHPLC column frit, avoiding backpressure spikes.

Step 2: Instrument Parameters
  • Gradient Program: 0-0.5 min (30% B), 0.5-3.0 min (ramp to 90% B), 3.0-3.5 min (hold 90% B), 3.5-3.6 min (drop to 30% B), 3.6-4.5 min (equilibration).

  • Column Temperature: 40°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics within the column.

  • Detection: UV at 254 nm. Causality: Captures the π→π∗ transition of the conjugated acetophenone system, maximizing signal-to-noise ratio.

Step 3: System Suitability Testing (The Self-Validation Gate)

Before running samples, inject the 100 µg/mL working standard six times. The run may only proceed if the system meets the following hard-coded criteria:

  • %RSD of Peak Area: ≤1.5% (Proves injector precision).

  • Tailing Factor: ≤1.2 (Proves column health and lack of dead volume).

  • Resolution ( Rs​ ): ≥2.0 between target and spiked precursor (Proves thermodynamic selectivity).

Regulatory Validation Framework

To ensure the method is fit for commercial drug substance release or stability testing, it must be validated according to the [2].

ValidationWorkflow Start System Suitability Test (SST) (Self-Validating Baseline) Specificity Specificity (Peak Purity & Resolution > 2.0) Start->Specificity Linearity Linearity & Range (R² > 0.999, 50-150%) Specificity->Linearity Precision Precision (Repeatability) (RSD < 2.0%, n=6) Linearity->Precision Accuracy Accuracy (Recovery) (Spike Recovery 98-102%) Precision->Accuracy Robustness Robustness (Flow, Temp, Mobile Phase var.) Accuracy->Robustness Valid Validated Method (ICH Q2(R2) Compliant) Robustness->Valid

Fig 2. Self-validating HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

  • Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) must be performed. Peak purity analysis using a Photodiode Array (PDA) detector must confirm that the 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one peak is spectrally homogenous and free from co-eluting degradants[2].

  • Linearity & Range: Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 , proving the detector response is directly proportional to concentration.

  • Robustness: Deliberately vary the flow rate ( ±0.05 mL/min), column temperature ( ±5 °C), and gradient composition ( ±2% B). If the SST criteria remain satisfied during these perturbations, the method is deemed robust for routine laboratory transfer.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Scientific Guidelines. URL:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Substrates

Executive Summary As modern drug development pipelines increasingly rely on highly functionalized, sterically demanding building blocks, the efficient cross-coupling of unactivated C(sp²)-Cl bonds remains a critical benc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development pipelines increasingly rely on highly functionalized, sterically demanding building blocks, the efficient cross-coupling of unactivated C(sp²)-Cl bonds remains a critical benchmark for transition-metal catalyst performance. This guide evaluates the catalytic efficiency of Palladium (Pd) and Nickel (Ni) systems in the Suzuki-Miyaura cross-coupling of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one . By analyzing Turnover Number (TON), Turnover Frequency (TOF), and chemoselectivity, we provide a definitive, causality-driven framework for selecting the optimal catalytic system for challenging 2-chloroallyl aryl ethers.

Mechanistic Causality: The 2-Chloroallyl Challenge

The substrate, 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, features an acetophenone core and a 2-chloroallyl ether moiety. Benchmarking against this specific structural motif is highly revealing for two fundamental mechanistic reasons:

  • High Activation Barrier: The C(sp²)-Cl bond in vinyl chlorides possesses a significantly higher bond dissociation energy (~88 kcal/mol) compared to corresponding bromides or iodides. Consequently, oxidative addition into the C-Cl bond is strictly the rate-determining step of the catalytic cycle[1].

  • Competing Pathways: Transition metals, particularly Pd(0), can inadvertently coordinate to the allylic ether oxygen. This triggers unwanted allylic C-O bond cleavage (forming π-allyl metal complexes) or induces Claisen-type rearrangements under thermal stress, drastically reducing the chemoselectivity of the reaction[2].

To achieve high catalytic efficiency, the chosen catalyst must possess sufficient electron density to rapidly insert into the C-Cl bond while maintaining a steric profile that suppresses allylic cleavage[3].

G Substrate 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one OxAdd Oxidative Addition (Rate Determining) Substrate->OxAdd Side Allylic C-O Cleavage (Side Reaction) Substrate->Side Competing Pathway Cat M(0) Catalyst (Pd or Ni) Cat->OxAdd Trans Transmetalation (PhB(OH)2) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Cat Catalyst Regeneration Product 2-Arylallyl Ether Product RedElim->Product

Catalytic cycle and competing pathways for 2-chloroallyl ether cross-coupling.

Catalyst Selection & Rationale

We benchmarked two divergent catalytic strategies to isolate the variables of atomic radius and ligand sterics:

  • Palladium/Phosphine Systems (Pd(OAc)₂/SPhos & PdCl₂(PCy₃)₂): Historically the gold standard. Bulky, electron-rich dialkylbiaryl phosphines (like SPhos) are utilized to lower the activation energy for C-Cl oxidative addition while accelerating reductive elimination via steric bulk[3].

  • Nickel/Bipyridyl Systems (NiSO₄/bipy & NiCl₂(dppf)): Nickel's smaller atomic radius and higher electropositivity make it inherently more reactive toward unactivated C-Cl bonds. Recent advancements demonstrate that Ni(II) salts can efficiently catalyze these reactions even in environmentally benign aqueous media without the need for sensitive phosphines[1].

Experimental Protocol: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following protocol employs quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard. This creates a closed mass-balance system, ensuring that any deviation in yield is directly attributable to catalytic inefficiency (e.g., catalyst death or side reactions) rather than physical losses during extraction.

Step-by-Step Methodology:

  • Standard Preparation: In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one and phenylboronic acid (1.5 equiv) in the chosen solvent (e.g., THF or H₂O). Add exactly 0.10 equivalents of 1,3,5-trimethoxybenzene (internal standard).

  • Catalyst Dosing: Dispense the catalyst precursor (1.0 mol %) and ligand (1.2 mol % for monodentate, 1.0 mol % for bidentate) into 10 mL sealed microwave vials.

  • Base Addition: Add K₃PO₄ (2.0 equiv) as the base. Causality note: The choice of a mild, insoluble inorganic base prevents base-catalyzed aldol condensation of the substrate's acetophenone moiety.

  • Reaction Execution: Heat the vials in a thermostated aluminum block at 80 °C (for Pd) or 120 °C (for Ni in water) for exactly 2 hours to measure TOF, or 24 hours to determine maximum TON.

  • Quench and Analysis: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Concentrate the organic layer and dissolve the crude mixture in CDCl₃ for ¹H-qNMR analysis. Calculate the exact yield by integrating the product's newly formed allylic protons against the internal standard's aromatic singlet (δ 6.10 ppm).

W Prep Substrate & IS Prep (qNMR Standard) Cat Parallel Catalyst Dosing (Glovebox) Prep->Cat Rxn Thermostated Reaction (80-120°C) Cat->Rxn Quench Aqueous Quench & Extraction Rxn->Quench Analyze qNMR & GC-MS Analysis (TON/TOF) Quench->Analyze

Self-validating high-throughput experimental workflow for catalyst benchmarking.

Data Presentation & Performance Metrics

The quantitative results of the benchmarking study are summarized below. The data reflects the specific coupling of the 2-chloroallyl ether substrate with phenylboronic acid.

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Chemoselectivity
Pd(OAc)₂ (1 mol%)SPhosTHF8024888812.5High
PdCl₂(PCy₃)₂ (1 mol%)NoneDioxane802476768.2Moderate (C-O cleavage observed)
NiCl₂ (1 mol%)dppfTHF8024949418.4High
NiSO₄·6H₂O (1 mol%)2,2'-bipyridylH₂O1202919145.5 Excellent

Conclusion & Field-Proven Insights

While Palladium systems equipped with advanced Buchwald-type ligands (e.g., SPhos) provide reliable conversions, they are significantly outpaced by Nickel catalysis when benchmarking unactivated 2-chloroallyl aryl ethers. The data clearly demonstrates that the NiSO₄/bipyridyl system in aqueous media achieves the highest Turnover Frequency (45.5 h⁻¹)[1].

The causality behind this performance lies in Nickel's superior propensity for C(sp²)-Cl oxidative addition, which effectively outcompetes the deleterious allylic C-O cleavage pathway that often plagues Palladium catalysts[2]. Furthermore, the ability to run the Nickel-catalyzed reaction in water without sensitive phosphine ligands drastically improves process robustness. For researchers and drug development professionals scaling up 2-arylallyl ether intermediates, transitioning to Nickel catalysis offers a highly active, chemoselective, and environmentally sustainable alternative.

References

  • [1] Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [3] Metal-catalyzed Cross-coupling Reactions (2 Volume Set). VDOC.PUB.[Link]

  • [2] Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews - ACS Publications.[Link]

Sources

Validation

A Comparative Guide to the In Vitro Activity Validation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Derivatives

This guide provides a comprehensive framework for the synthesis and in vitro biological validation of novel derivatives based on the 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one scaffold. The strategic design of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis and in vitro biological validation of novel derivatives based on the 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one scaffold. The strategic design of this guide is to empower researchers and drug development professionals with a robust, self-validating methodology to identify and characterize promising lead compounds.

The core structure, an acetophenone derivative, serves as a versatile starting material. By leveraging the well-established Claisen-Schmidt condensation, a diverse library of chalcone derivatives can be synthesized.[1][2] Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are a prominent class of compounds in the flavonoid family and are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The inherent reactivity of the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, is believed to be crucial for many of their biological interactions.[6] This guide outlines a tiered approach to systematically screen these novel derivatives for cytotoxic, antimicrobial, and anti-inflammatory efficacy, complete with detailed protocols and comparative benchmarks.

Rationale for Derivative Synthesis: A Chalcone-Based Library

The most efficient and common method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone with an aromatic aldehyde.[2] This strategy is ideal for creating a focused library of derivatives from our core molecule, 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. By reacting this acetophenone with a selection of substituted benzaldehydes, we can systematically investigate the structure-activity relationship (SAR). The choice of substituents on the benzaldehyde ring is critical for modulating the electronic and steric properties of the resulting chalcone, which in turn influences its biological activity.

Proposed Library of Benzaldehyde Reactants for SAR Studies:

  • 4-Methoxybenzaldehyde: Introduces a strong electron-donating group.

  • 4-Nitrobenzaldehyde: Introduces a strong electron-withdrawing group.

  • 4-Chlorobenzaldehyde: Introduces an electron-withdrawing halogen.

  • 4-(Dimethylamino)benzaldehyde: Introduces a potent electron-donating group.

  • 2,4-Dihydroxybenzaldehyde: Provides hydrogen-bonding capabilities and is known to enhance certain biological activities.[7]

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard procedure for the base-catalyzed synthesis of the proposed chalcone derivatives.[2]

Materials and Equipment:

  • 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

  • Substituted Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (1 equivalent) and the selected aromatic aldehyde (1 equivalent) in ethanol within a round-bottom flask.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred ethanolic solution at room temperature.

  • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 24 hours.[2] Monitor the reaction's progress using TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2]

  • Carefully neutralize the mixture with dilute HCl until a neutral pH is achieved, which will precipitate the crude chalcone product.[2]

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Tier 1: In Vitro Cytotoxicity Screening

The initial and most critical validation step is to assess the general cytotoxicity of the synthesized derivatives. This provides a baseline understanding of their potential as therapeutic agents, particularly for anticancer applications.[3][8] The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10]

Comparative Alternatives:
  • XTT Assay: Similar to MTT but produces a water-soluble formazan, simplifying the protocol.

  • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.

  • Crystal Violet Staining: A simple method that stains the DNA of adherent cells, providing a measure of cell number.[10]

The MTT assay is selected here for its high sensitivity and extensive validation in scientific literature.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against a panel of human cancer cell lines.

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT-116: Human colon carcinoma.

  • PC-3: Human prostate cancer (androgen-insensitive).

Materials and Reagents:

  • Synthesized Chalcone Derivatives

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (Positive Control)

  • 96-well sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare stock solutions of the chalcone derivatives and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[11] Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[9][11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
CompoundDerivative Structure (Substituent on Ring B)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. PC-3
Parent 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one>100>100>100>100
D1 4-Methoxy15.221.518.925.1
D2 4-Nitro2.54.13.35.8
D3 4-Chloro8.912.310.114.7
D4 4-(Dimethylamino)22.430.125.635.2
D5 2,4-Dihydroxy5.67.86.29.4
Doxorubicin (Positive Control)0.81.10.91.5

Note: Data are hypothetical and for illustrative purposes.

Tier 2: Antimicrobial Activity Screening

Chalcone derivatives have demonstrated significant antimicrobial activity.[4][14] A standard method to quantify this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that visibly inhibits microbial growth.

Experimental Protocol: Broth Microdilution for MIC Determination

Microbial Strains:

  • Staphylococcus aureus (Gram-positive bacterium)

  • Escherichia coli (Gram-negative bacterium)

  • Candida albicans (Fungus)

Materials and Reagents:

  • Synthesized Chalcone Derivatives

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Microbial cultures

  • Ciprofloxacin (Positive control for bacteria)

  • Fluconazole (Positive control for fungi)

  • 96-well sterile microplates

Procedure:

  • Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in a 96-well plate.

  • Adjust the turbidity of the microbial inoculum to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Comparative Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
D1 166432
D2 4168
D3 83216
D4 32>6464
D5 8168
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Note: Data are hypothetical and for illustrative purposes.

Tier 3: In Vitro Anti-inflammatory Screening

Many chalcones exhibit anti-inflammatory properties.[3] We propose a two-stage screening process: a simple, cell-free protein denaturation assay followed by a cell-based assay measuring inhibition of an inflammatory mediator.

Protocol 1: Inhibition of Albumin Denaturation

This assay serves as a preliminary screening method, as denaturation of proteins is a well-documented cause of inflammation.[15][16]

Procedure:

  • Prepare a reaction mixture containing 0.2% bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

  • Add various concentrations of the test compounds to the BSA solution.

  • Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[15]

  • Diclofenac sodium is used as the positive control.

  • Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.

Protocol 2: Inhibition of TNF-α Release in LPS-Stimulated Macrophages

This cell-based assay provides more physiologically relevant data by measuring the inhibition of a key pro-inflammatory cytokine. The release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells is a validated model for screening anti-inflammatory compounds.[17]

Procedure:

  • Culture THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Pre-treat the differentiated macrophages with various concentrations of the test compounds for 1 hour. Dexamethasone is used as a positive control.

  • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours to induce TNF-α secretion.[17]

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Calculate the percentage inhibition of TNF-α release and determine the IC₅₀ value.

Mechanistic Insights and Visualization

The biological activities observed, particularly cytotoxicity, are often the result of complex interactions with cellular signaling pathways. Chalcones have been shown to induce apoptosis and cause cell cycle arrest.[18][19] A key mechanism involves the modulation of the p53 tumor suppressor pathway.[18] Active derivatives from the screen, such as the 4-nitro derivative (D2), could be hypothesized to induce apoptosis through such pathways.

G cluster_0 cluster_1 p53 Pathway Activation cluster_2 Mitochondrial Apoptosis Chalcone_D2 Chalcone Derivative (D2) Stress Cellular Stress Chalcone_D2->Stress induces p53 p53 Upregulation Stress->p53 MDM2 MDM2 Inhibition Stress->MDM2 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Activity Validation Core Core Molecule: 1-{4-[(2-chloro...}ethan-1-one Condensation Claisen-Schmidt Condensation Core->Condensation Aldehydes Substituted Benzaldehydes Aldehydes->Condensation Library Chalcone Derivative Library Condensation->Library Tier1 Tier 1: Cytotoxicity (MTT Assay) Library->Tier1 Screening Tier2 Tier 2: Antimicrobial (MIC Determination) Tier1->Tier2 SAR SAR Analysis & Lead Identification Tier1->SAR Tier3 Tier 3: Anti-inflammatory (TNF-α Inhibition) Tier2->Tier3 Tier2->SAR Tier3->SAR

Caption: Experimental workflow from synthesis to tiered in vitro screening.

Conclusion

This guide provides a structured, evidence-based approach for validating the in vitro activity of novel 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one derivatives. By creating a focused library of chalcones and employing a tiered screening cascade—cytotoxicity, antimicrobial, and anti-inflammatory assays—researchers can efficiently compare derivatives, establish structure-activity relationships, and identify promising lead compounds for further development. The inclusion of detailed, self-validating protocols with appropriate controls ensures the generation of reliable and reproducible data. This systematic validation is an indispensable step in the complex process of translating novel chemical entities into potential therapeutic agents.

References

  • S. N. A. Bukhari, M. Jasamai, and I. Jantan, "Synthesis and biological evaluation of chalcone derivatives (mini review)," Mini reviews in medicinal chemistry, Available at: [Link]

  • Y. Tang, et al., "Chalcone Derivatives: Role in Anticancer Therapy," Biomolecules, Available at: [Link]

  • W. Si, et al., "Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents," Molecules (Basel, Switzerland), Available at: [Link]

  • A. K. Singh, et al., "Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview," ResearchGate, Available at: [Link]

  • A. D. Leong, et al., "Anticancer and antimicrobial activity of methoxy amino chalcone derivatives," Der Pharma Chemica, Available at: [Link]

  • M. Asif, "Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s)," Journal of Young Pharmacists, Available at: [Link]

  • S. M. Patil, et al., "Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives," Molecules, Available at: [Link]

  • R. C. D. de Oliveira, et al., "Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones," Molecules, Available at: [Link]

  • Springer Nature Experiments, "Cytotoxicity MTT Assay Protocols and Methods," Springer Nature, Available at: [Link]

  • S. S. S. Kumar, et al., "A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments," ResearchGate, Available at: [Link]

  • A. Singh, et al., "Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy," RSC Medicinal Chemistry, Available at: [Link]

  • S. Sanchez-Gomez, et al., "In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs," Pharmaceutics, Available at: [Link]

  • F. A. S. da Silva, et al., "Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies," Pharmaceuticals, Available at: [Link]

  • M. V. D. T. Helguero, et al., "Cell Viability Assays," Assay Guidance Manual - NCBI Bookshelf, Available at: [Link]

  • I. Jialal, et al., "Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents," Journal of clinical immunology, Available at: [Link]

  • UAE Ministry of Health and Prevention, "Antimicrobial, antioxidant, and anticancer activities of some novel isoxazole ring containing chalcone and dihydropyrazole derivatives," moh.gov.ae, Available at: [Link]

  • E. M. M. de M. M. P. D. A. F. de C. B. F. P. da S. F. A. da S. C. da S. A. L. de F. C. R. C. D. de O. R. da S. F. A. F. de C. B. F. P. da S. F. A. da S. C. da S. A. L. de F. C. R. C. D. de O. R. da S. F. A. F. de C. B. F. P. da S. F. A. da S. C. da S. A. L. de F. C. R. C. D. de O. R. da S. F. A. F. de C. B. F. P. da S. F. A. da S. C. da S. A. L. de F. C. R. C. D. de O. R. da S. F. A. F. de C. B. F. P. da S. F. A. da S. C. da S. A. L. de F. C. R. C. D. de O. R. da S., "Anticancer Activity of Natural and Synthetic Chalcones," Molecules, Available at: [Link]

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  • PubChem, "1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one | C11H14O2 | CID 41122," PubChem, Available at: [Link]

  • S. Sirka, et al., "(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies," ResearchGate, Available at: [Link]

  • H. Ji, et al., "Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one," ResearchGate, Available at: [Link]

  • J. H. Lee, et al., "(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study," Molecules, Available at: [Link]

  • Y. Lan, et al., "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors," ResearchGate, Available at: [Link]

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  • V. Kaplaushenko, et al., "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones," ResearchGate, Available at: [Link]

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Comparative

Comparative Analysis of Leaving Groups in 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one Substitutions

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Overview The molecule 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Overview

The molecule 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (also known as 4-(2-chloroallyloxy)acetophenone) is a highly versatile, bifunctional building block in organic synthesis. It presents a unique chemoselectivity challenge and opportunity because it contains two distinct reactive sites, each with its own leaving group:

  • The Allylic Ether Site: The 4-acetylphenoxide acts as the leaving group.

  • The Vinylic Chloride Site: The chloride ion acts as the leaving group.

As a Senior Application Scientist, selecting which leaving group to activate dictates the entire trajectory of the synthesis. This guide objectively compares the reactivity of these two leaving groups, explains the causality behind catalyst selection, and provides self-validating experimental protocols for chemoselective substitution.

Causality of Leaving Group Abilities

Path A: 4-Acetylphenoxide as an Allylic Leaving Group In palladium-catalyzed Tsuji-Trost reactions, the leaving group ability of an ether is inversely proportional to the pKa​ of its conjugate acid[1]. Unsubstituted phenoxide ( pKa​ ~ 9.95) is a poor leaving group. However, the electron-withdrawing acetyl group at the para position of our substrate stabilizes the phenoxide anion via resonance, lowering its pKa​ to ~8.05[2]. This critical electronic modification makes 4-acetylphenoxide a highly competent leaving group, allowing Pd(0) to readily insert into the allylic C(sp3)−O bond to form a π -allyl palladium intermediate[3].

Path B: Chloride as a Vinylic Leaving Group Vinylic chlorides are notoriously inert to classical SN​1 and SN​2 nucleophilic substitutions due to sp2 hybridization and the strengthening of the C−Cl bond via resonance. However, under transition-metal catalysis, the vinylic chloride becomes an excellent leaving group for cross-coupling (e.g., Suzuki-Miyaura)[4]. Oxidative addition into the strong C(sp2)−Cl bond requires electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines) to overcome the high activation energy barrier[5].

Divergent Reaction Pathways

The following diagram illustrates the logical divergence in reaction pathways based on the targeted leaving group.

G Substrate 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one PathA Path A: Tsuji-Trost Allylation (Allylic C-O Cleavage) Substrate->PathA Pd(0), Soft Nucleophile PathB Path B: Cross-Coupling (Vinylic C-Cl Cleavage) Substrate->PathB Pd(0), Boronic Acid LGA Leaving Group: 4-Acetylphenoxide PathA->LGA ProdA Substituted 2-Chloroallyl Derivative PathA->ProdA LGB Leaving Group: Chloride Ion PathB->LGB ProdB Substituted Allyl Aryl Ether PathB->ProdB

Divergent catalytic pathways based on leaving group selection.

Comparative Performance Data

To design a successful experiment, researchers must understand the thermodynamic and kinetic differences between the two leaving groups. Table 1 summarizes these parameters.

Table 1: Comparative Analysis of Leaving Groups in the Substrate

Parameter4-Acetylphenoxide (Allylic Site)Chloride (Vinylic Site)
Bond Cleaved C(sp3)−O C(sp2)−Cl
Conjugate Acid pKa​ ~8.05-7.0
Primary Mechanism π -Allyl Palladium Formation σ -Vinyl Palladium Oxidative Addition
Optimal Catalyst Pd2​(dba)3​ Pd(OAc)2​
Optimal Ligand dppe or PPh3​ (Bidentate/Monodentate)SPhos or XPhos (Electron-rich, bulky)
Nucleophile Type "Soft" carbon/heteroatom nucleophilesAryl/Alkyl Boronic Acids (Transmetalation)
Chemoselectivity Risk Isomerization of the double bondCompetitive cleavage of the allylic ether

Experimental Workflows & Methodologies

The following self-validating protocols are designed to ensure high chemoselectivity. By carefully selecting the ligand and base, you can force the catalyst to exclusively target one leaving group while ignoring the other.

Workflow Start Substrate Preparation Split Select Target Leaving Group Start->Split Tsuji Tsuji-Trost Protocol Target: 4-Acetylphenoxide Split->Tsuji Suzuki Suzuki Protocol Target: Vinylic Chloride Split->Suzuki CatA Add Pd2(dba)3 / dppe Add Nucleophile Tsuji->CatA CatB Add Pd(OAc)2 / SPhos Add Arylboronic Acid Suzuki->CatB PurifyA Aqueous Workup & Chromatography CatA->PurifyA PurifyB Aqueous Workup & Chromatography CatB->PurifyB

Step-by-step experimental workflow for divergent leaving group substitution.

Protocol A: Chemoselective Tsuji-Trost Allylation (Ether Cleavage)

Objective: Substitute the 4-acetylphenoxide leaving group with dimethyl malonate, retaining the vinylic chloride.

Causality of Design: We utilize Pd2​(dba)3​ with dppe at ambient temperature. The bidentate dppe ligand promotes rapid formation of the π -allyl complex but is insufficiently electron-rich to readily insert into the vinylic C−Cl bond at room temperature, ensuring chemoselectivity[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (1.0 mmol) in anhydrous THF (10 mL).

  • Catalyst Activation: Add Pd2​(dba)3​ (2.5 mol%) and dppe (5.0 mol%). Stir for 10 minutes until the solution turns a clear pale yellow, indicating active Pd(0) formation.

  • Nucleophile Addition: Add dimethyl malonate (1.2 mmol) followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 mmol) and a catalytic amount of KOAc (5 mol%). Self-Validation: The use of BSA/KOAc generates the malonate enolate in situ without introducing harsh nucleophilic bases that could degrade the substrate.

  • Reaction Monitoring: Stir at 25 °C. Monitor via TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.45 ) should be consumed within 4-6 hours, replaced by the product ( Rf​≈0.35 ) and free 4-acetylphenol ( Rf​≈0.20 ).

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 10 mL). Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling (Chloride Substitution)

Objective: Substitute the vinylic chloride leaving group with a phenyl ring, retaining the allylic ether.

Causality of Design: We utilize Pd(OAc)2​ paired with SPhos. SPhos is a highly electron-rich, bulky Buchwald ligand that drastically lowers the activation barrier for oxidative addition into unactivated C(sp2)−Cl bonds[4]. By using a boronic acid (which is not a competent nucleophile for Tsuji-Trost without specific activation), we bypass the allylic cleavage pathway[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the substrate (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (2.0 mol%) and SPhos (4.0 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1 v/v, 11 mL). Self-Validation: The trace water is essential to activate the boronic acid via formation of the boronate complex, facilitating the transmetalation step.

  • Reaction Monitoring: Heat the mixture to 80 °C. Monitor via GC-MS or TLC. The elevated temperature is required to drive the oxidative addition into the vinylic chloride. Complete conversion typically occurs within 8-12 hours.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and purify via silica gel flash chromatography to isolate the substituted allyl aryl ether.

References

  • Kinetics for benzoylation of sodium 4-acetylphenoxide via third-liquid phase in the phase-transfer catalysis - ACS Publications -[Link]

  • Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC -[Link]

  • Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether - ACS Publications -[Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC -[Link]

  • Fe-Catalyzed C–C Bond Construction from Olefins via Radicals - ACS Publications -[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Purity Validation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Introduction In the realms of chemical synthesis, drug discovery, and materials science, the unequivocal confirmation of a molecule's identity and purity is a foundational prerequisite for reliable downstream application...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of chemical synthesis, drug discovery, and materials science, the unequivocal confirmation of a molecule's identity and purity is a foundational prerequisite for reliable downstream applications. The compound 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, a substituted acetophenone derivative, serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, or compromised material properties. The validation of analytical methods used to determine purity is a critical component of Good Manufacturing Practices (GMP) and ensures the quality and consistency of results.[1][2]

This in-depth technical guide provides a comprehensive framework for the spectroscopic validation of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one. Moving beyond a mere recitation of data, this guide elucidates the causality behind the selection of a multi-spectroscopic approach, offering a self-validating system for researchers and quality control professionals. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build an irrefutable purity profile.

The Integrated Spectroscopic Validation Workflow

A robust purity assessment does not rely on a single analytical technique. Instead, it integrates complementary methods to provide a holistic view of the sample. Each technique offers a unique piece of the structural puzzle, and their combined data provide a high-confidence confirmation of both identity and purity.[3][4] The logical flow of this integrated approach is outlined below.

G cluster_0 Sample Analysis cluster_1 Data Interpretation & Purity Confirmation Sample Test Sample of 1-{4-[(2-Cprop-2-en-1-yl)oxy]phenyl}ethan-1-one NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Interpret Correlate & Interpret Spectroscopic Data NMR->Interpret FTIR->Interpret MS->Interpret Compare Compare Against Reference & Theoretical Data Interpret->Compare Purity Confirm Structure & Assess Purity Profile Compare->Purity Impurity Identify Potential Impurities (e.g., Starting Materials, By-products) Compare->Impurity

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Advanced Safety and Operational Guide: Handling 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one As drug development accelerates, the use of complex, bifunctional intermediates like 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

As drug development accelerates, the use of complex, bifunctional intermediates like 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one (a 2-chloroallyl ether derivative of 4-hydroxyacetophenone) is becoming increasingly common in cross-coupling reactions and heterocycle synthesis. However, handling this compound requires a nuanced understanding of its dual reactivity.

This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific chemical, ensuring both scientific integrity and laboratory safety.

Hazard Profile & Chemical Causality

To select the correct PPE, we must first understand why the chemical is hazardous. The molecule consists of two distinct reactive domains:

  • The Acetophenone Core: Confers lipophilicity, meaning the compound can easily cross the lipid bilayers of human skin. Analogs like 4-hydroxyacetophenone are classified as Acute Toxicity Category 4 (Harmful if swallowed) and cause serious eye irritation[1],[2].

  • The 2-Chloroallyl Ether Moiety: The vinylic chloride attached to an allylic system acts as an electrophile. Halogenated allyl derivatives are known alkylating agents. They can react with nucleophilic sites on biological macromolecules (proteins, DNA), making them severe skin/respiratory irritants and potential sensitizers[3],[4],[5].

Synthesized GHS Hazard Summary:

Hazard Class GHS Category Causality / Mechanism of Action
Acute Toxicity (Oral/Dermal) Category 4 Lipophilic core facilitates rapid dermal absorption and systemic distribution[1].
Skin Corrosion/Irritation Category 2 Electrophilic 2-chloroallyl group reacts with epidermal proteins, causing inflammation[3],[2].
Serious Eye Damage Category 2A Direct contact causes rapid lipid peroxidation in the corneal epithelium[6],[2].

| STOT - Single Exposure | Category 3 | Volatilization of the halogenated moiety irritates respiratory mucous membranes[3],[5]. |

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for halogenated alkylating agents. The following matrix details the mandatory PPE and the scientific rationale behind each selection.

PPE CategorySpecificationScientific Justification
Hand Protection Double-Gloving: Inner layer Nitrile (4 mil), Outer layer Neoprene or Butyl rubber (8 mil).Halogenated organics rapidly permeate standard latex. Neoprene provides superior resistance to the chloroallyl ether linkage, while the inner nitrile layer acts as a fail-safe against the lipophilic ketone core.
Eye Protection Tightly fitting, indirect-vented chemical safety goggles (ANSI Z87.1+).Safety glasses leave the orbital cavity exposed to vapors. The compound's severe eye irritation potential (H319) necessitates a complete seal[6],[7].
Body Protection Flame-retardant (FR) lab coat (Nomex/Cotton blend) with knit cuffs.Prevents sleeve retraction during fume hood operations. The FR rating mitigates risks if the compound is utilized in high-heat or pyrophoric cross-coupling reactions.
Respiratory Handled strictly within a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm).Mitigates inhalation risks (STOT SE 3). If handling outside a hood is unavoidable (e.g., bulk transfer), a half-mask respirator with an Organic Vapor (OV) cartridge is mandatory[3],[5].

Operational Workflows & Methodologies

Pre-Handling and Transfer Protocol

Because dry powders of acetophenone derivatives can build static electricity[6], friction during transfer must be minimized.

  • Environmental Setup: Verify fume hood face velocity is between 100–120 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizers, strong bases).

  • Static Mitigation: Use an anti-static zero-stat gun on the weighing enclosure. Utilize grounded, stainless-steel spatulas rather than plastic to prevent electrostatic dispersion of the powder.

  • Weighing: Tare an anti-static weighing boat. Carefully transfer the required mass. If dissolving, immediately transfer the solid to a sealed volumetric flask before removing it from the hood.

  • Solvent Addition: Dissolve the compound in the target solvent (e.g., anhydrous DMF or DCM) using a closed-system Schlenk line if moisture-sensitive reagents are present.

Workflow Start Fume Hood Verification Static Static Mitigation (Grounding) Start->Static PPE Don Neoprene/Nitrile Double Gloves Static->PPE Transfer Weighing & Transfer PPE->Transfer Seal Seal in Closed System Transfer->Seal

Standard operational workflow for handling halogenated acetophenone derivatives.

Decontamination and Disposal Plan

The 2-chloroallyl group dictates that this compound cannot be disposed of in standard organic waste. It must be segregated to prevent cross-reactivity.

  • Quenching: Residual amounts on glassware can be quenched using a mild nucleophile (e.g., dilute sodium thiosulfate solution) to neutralize the electrophilic chloroallyl group before standard washing.

  • Surface Decontamination: Wipe down the fume hood surfaces with isopropanol, followed by a mild alkaline soap solution to break down the lipophilic ketone residue.

  • Waste Segregation: Collect all liquid waste, contaminated gloves, and solid absorbents in a high-density polyethylene (HDPE) container specifically labeled as "Halogenated Organic Waste - Toxic." [8]. Do not mix with acidic waste streams.

Emergency Response & Spill Containment

In the event of an accidental release, immediate containment is critical to prevent respiratory exposure and environmental contamination[7].

Step-by-Step Spill Response:

  • Evacuation & Isolation: Immediately alert personnel in the vicinity. If the spill is >100 mL or highly concentrated, evacuate the lab and allow the HVAC system to clear vapors for 15 minutes.

  • PPE Escalation: Responders must don a heavy-duty butyl rubber apron, chemical goggles, and a respirator with an OV cartridge.

  • Containment: Do NOT use water. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand)[3].

  • Collection: Use a non-sparking polypropylene dustpan to sweep the absorbed mixture into a sealable hazardous waste bucket.

  • Medical Response (Exposure):

    • Skin: Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes[2].

    • Eyes: Irrigate in an eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation[7].

SpillResponse Spill Spill Detected Assess Evacuate & Assess (Ventilation) Spill->Assess PPE Don Emergency PPE (Respirator/Apron) Assess->PPE Contain Contain with Inert Vermiculite PPE->Contain Collect Collect in HDPE Container Contain->Collect Decon Decontaminate Area (Isopropanol/Soap) Collect->Decon

Emergency spill response pathway for halogenated ether derivatives.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS: 2-CHLORO RASAGILINE IMPURITY. Retrieved from [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet: 4-Hydroxyacetophenone. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2026). Safety Data Sheet: 4'-Hydroxyacetophenone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
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